Methyl 3-chloro-4-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFSIDWTJVUAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380566 | |
| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-11-8 | |
| Record name | methyl 3-chloro-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-chloro-4-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Methyl 3-chloro-4-methylthiophene-2-carboxylate. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the utility of substituted thiophenes as versatile building blocks in medicinal chemistry.
Core Chemical Properties
This compound is a substituted thiophene derivative with a range of properties that make it a valuable intermediate in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molar Mass | 190.65 g/mol | [1] |
| Melting Point | 75-77 °C | [1] |
| CAS Number | 175137-11-8 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | Store in a cool, dry, and dark place in a well-sealed container. Recommended storage temperature is room temperature. | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl group on the thiophene ring, a singlet for the methyl ester group, and a singlet for the proton on the thiophene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the chlorine atom shifted downfield), and the two methyl carbons.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted thiophene ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in open literature, its synthesis can be approached through established methods for substituted thiophenes. A potential synthetic pathway can be conceptualized based on the chlorination of a suitable precursor.
A plausible synthetic approach involves the chlorination of Methyl 3-amino-4-methylthiophene-2-carboxylate. This precursor is known to be used in the manufacturing process for the local anesthetic Articaine. The general transformation can be visualized as a multi-step process.
Caption: A conceptual workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is primarily dictated by the functional groups present on the thiophene ring. The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide. The chloro substituent can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than on benzene rings unless activated by strongly electron-withdrawing groups. The thiophene ring itself can undergo electrophilic substitution, though the existing substituents will direct the position of further functionalization.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of thiophene derivatives often follow general procedures that can be adapted for this specific compound. Below are generalized methodologies for key experimental techniques.
General Procedure for Thin-Layer Chromatography (TLC) Monitoring
A general protocol for monitoring the progress of a reaction involving this compound is as follows:
-
Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube. Also spot the starting material for comparison.
-
Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation of the components.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
General Procedure for Column Chromatography Purification
For the purification of the final product, column chromatography is a standard technique:
-
Column Packing: A glass column is packed with silica gel (200-300 mesh) as a stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Applications in Drug Development
Thiophene-containing compounds are a significant class of heterocycles in medicinal chemistry and have been incorporated into a variety of drug candidates with diverse biological activities. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable scaffold for the generation of compound libraries for high-throughput screening. The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: A generalized workflow for the use of a chemical building block in drug discovery.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For spills, contain the material and clean up using appropriate methods to prevent its spread.
References
An In-depth Technical Guide to the Structure of Methyl 3-chloro-4-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and a potential synthetic pathway for Methyl 3-chloro-4-methylthiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to support their work.
Chemical Structure and Properties
This compound is a substituted thiophene derivative with the chemical formula C₇H₇ClO₂S.[1] Its structure features a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is substituted with a methyl group at the 4-position, a chlorine atom at the 3-position, and a methyl carboxylate group at the 2-position.
| Property | Value | Reference |
| CAS Number | 175137-11-8 | [2] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | |
| Melting Point | 75-77 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group protons, the methoxy protons of the ester, and the single proton on the thiophene ring. The chemical shift of the thiophene proton will be influenced by the electron-withdrawing effects of the adjacent chloro and carboxylate groups.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. Key signals will include those for the methyl carbon, the methoxy carbon, the carbonyl carbon of the ester, and the four carbons of the thiophene ring. The chemical shifts of the thiophene carbons will be significantly affected by the substituents.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1720 |
| C-O stretch (ester) | ~1250 |
| C-Cl stretch | ~700-800 |
| C-H stretch (aromatic/aliphatic) | ~2900-3100 |
| Thiophene ring vibrations | Various bands in the fingerprint region |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the chlorine atom.
Synthesis
A plausible and well-established method for the synthesis of this compound is through the Sandmeyer reaction, starting from the corresponding amino-substituted thiophene.[4][5][6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
The following is a generalized protocol for the Sandmeyer reaction, which can be adapted for the synthesis of the target molecule.
Step 1: Diazotization of Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture while maintaining the temperature below 5 °C.
-
Stir the mixture for a designated period at this temperature to ensure complete formation of the diazonium salt intermediate.
Step 2: Chloro-de-amination
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period to ensure the reaction goes to completion.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Logical Relationships in Structural Analysis
The structural elucidation of this compound relies on the combined interpretation of data from various analytical techniques.
Caption: Workflow for the structural elucidation of the target molecule.
References
- 1. This compound | 175137-11-8 [chemicalbook.com]
- 2. This compound(175137-11-8) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to Methyl 3-chloro-4-methylthiophene-2-carboxylate
CAS Number: 175137-11-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-chloro-4-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, a validated synthesis protocol, and its significant applications in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a substituted thiophene derivative with the molecular formula C₇H₇ClO₂S. Its chemical structure features a thiophene ring substituted with a methyl group at the 4-position, a chlorine atom at the 3-position, and a methyl carboxylate group at the 2-position.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| CAS Number | 175137-11-8 | [1] |
| Appearance | Solid | |
| Melting Point | 68-77 °C | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| InChI Key | BUFSIDWTJVUAER-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic chlorination of its precursor, Methyl 4-methylthiophene-2-carboxylate. A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS).[2] The reaction proceeds with high regioselectivity due to the directing effects of the substituents on the thiophene ring.
Experimental Protocol: Electrophilic Chlorination
Materials:
-
Methyl 4-methylthiophene-2-carboxylate
-
N-Chlorosuccinimide (NCS)[2]
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-methylthiophene-2-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Safety Precautions:
-
N-Chlorosuccinimide is an irritant; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its functional groups provide handles for further chemical modifications, making it a versatile scaffold for building complex molecular architectures.
Precursor to Articaine Analogues
The amino-analogue of the title compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a crucial intermediate in the synthesis of Articaine, a widely used local anesthetic.[3][4] The chloro-substituent in this compound can be a precursor to the amino group, highlighting its potential role in the synthesis of Articaine and its derivatives.
Synthesis of Thienopyrimidines
Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-plasmodial properties.[5][6][7] this compound serves as a key starting material for the construction of the thienopyrimidine scaffold. The ester and chloro functionalities allow for the annulation of the pyrimidine ring onto the thiophene core.
Visualizing the Synthesis
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthesis of this compound.
References
- 1. This compound | 175137-11-8 [chemicalbook.com]
- 2. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 4. chemixl.com [chemixl.com]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thienopyrimidines [chemenu.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-Amino-4-methyl-2-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for methyl 3-amino-4-methyl-2-thiophenecarboxylate, a key intermediate in the manufacturing of various pharmaceutical compounds, including the dental anesthetic Articaine.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes diagrams of the synthetic pathways to facilitate understanding and replication.
Introduction
Methyl 3-amino-4-methyl-2-thiophenecarboxylate is a polysubstituted aminothiophene derivative. The synthesis of such compounds is often achieved through ring-forming reactions, with the Gewald reaction being a prominent method for accessing 2-aminothiophenes.[2][3][4] However, for the title compound, a prevalent and well-documented approach involves the reaction of a cyclic ketoester with a source of the amino group. This guide will focus on the most common and reliable methods reported in the literature.
Primary Synthetic Pathway: From 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
The most frequently cited synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate starts from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. The core of this transformation is the reaction with hydroxylamine hydrochloride, which leads to the formation of the aminothiophene ring system. Several variations of this procedure exist, primarily differing in the choice of solvent and the use of catalysts.
Below is a general workflow for this synthetic approach:
Caption: General workflow for the synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures for three variations of the primary synthetic pathway. The quantitative data for each method is summarized in the subsequent table for ease of comparison.
Method 1: Synthesis in Acetonitrile
This protocol is a straightforward approach utilizing acetonitrile as the solvent.
-
Experimental Protocol:
-
Dissolve 1.74 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile.
-
Bring the resulting solution to a boil.
-
Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.
-
After reflux, cool the reaction mixture in an ice bath.
-
Add 50 ml of dry ether, which will produce a sticky precipitate.
-
Filter the precipitate with the aid of kieselguhr.
-
Slurry the kieselguhr with water and filter.
-
Basify the filtrate with ammonia and extract with ether (2x).
-
Combine the ether extracts, dry over sodium sulphate, filter, and evaporate to yield the final product.[5]
-
Method 2: Synthesis in Methanol
This variation employs methanol as the solvent and generally involves a shorter reflux time.
-
Experimental Protocol:
-
Heat a mixture of 28 g of 3-oxo-4-methoxycarbonyltetrahydrothiophene and 11.5 g of hydroxylamine hydrochloride in 80 ml of methanol under reflux for 1 hour.
-
Cool the mixture.
-
Filter the cooled mixture to collect a first crop of the product.
-
Wash the collected solid with dry diethyl ether.
-
Further cooling of the filtrate may yield a second crop of the product.[6]
-
Method 3: Catalyzed Synthesis in N,N-Dimethylformamide (DMF)
This procedure utilizes catalysts to potentially improve reaction efficiency.
-
Experimental Protocol:
-
Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.
-
Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.
-
Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.
-
Maintain the reaction temperature at 70-90°C for 4 hours.
-
Evaporate the solvent under reduced pressure.
-
To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.
-
Filter the mixture to obtain a filter cake.
-
Wash the filter cake with 500 ml of water and dry to obtain the final product.[7]
-
Quantitative Data Summary
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference |
| 1 | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) | Hydroxylamine hydrochloride (0.69 g) | Acetonitrile (13 ml) | 5 hours | Reflux | 64% | 82-83 | [5] |
| 2 | 3-Oxo-4-methoxycarbonyltetrahydrothiophene (28 g) | Hydroxylamine hydrochloride (11.5 g) | Methanol (80 ml) | 1 hour | Reflux | 66.1% (total) | 201-205 | [6] |
| 3 | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (87 g) | Hydroxylamine hydrochloride (48.6 g), Ferric chloride (2.43 g), Cyanuric chloride (2.77 g) | N,N-Dimethylformamide (435 ml) | 4 hours | 70-90°C | 96.5% | Not Specified | [7] |
Alternative Synthetic Route: The Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides access to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] While a specific, detailed protocol for the synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate via the Gewald reaction was not explicitly found in the initial search, the general mechanism is well-established.
The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.
Caption: The reaction mechanism of the Gewald aminothiophene synthesis.
For the synthesis of the title compound, the likely starting materials for a Gewald reaction would be methyl 2-cyano-3-methylbutanoate and a suitable carbonyl compound, though this specific application requires further investigation and optimization.
Conclusion
The synthesis of methyl 3-amino-4-methyl-2-thiophenecarboxylate is well-documented, with the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride being the most reliable and versatile method. The choice of solvent and the use of catalysts can significantly impact reaction time and yield. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further exploration of Gewald-type reactions may present alternative, efficient pathways to this valuable intermediate.
References
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Data Summary: Methyl 3-chloro-4-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides the molecular weight and other key physicochemical properties of Methyl 3-chloro-4-methylthiophene-2-carboxylate, a compound of interest in chemical research and development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for straightforward reference.
| Property | Value |
| Molecular Formula | C7H7ClO2S[1] |
| Molecular Weight | 190.65 g/mol [1][2] |
| CAS Number | 175137-11-8[1] |
| Melting Point | 75-77°C[2] |
| Storage Condition | Keep in dark place, Sealed in dry, Room Temperature[2] |
Chemical Structure
The logical relationship of the atoms within this compound is represented by its chemical structure.
Caption: 2D structure of this compound.
References
A Senior Application Scientist's Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Catalog Data
In the landscape of pharmaceutical intermediates and heterocyclic building blocks, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1) presents itself as a molecule of significant interest. While catalog data provides a snapshot, a deeper, field-proven understanding of this compound's properties and reactivity is crucial for its effective application in complex synthetic routes. This guide moves beyond mere data points, offering a causal analysis of its behavior, grounded in established chemical principles and validated methodologies. As a key precursor to the widely used local anesthetic Articaine, and a versatile scaffold for novel bioactive compounds, a thorough comprehension of its characteristics is paramount for innovation and success in drug development and organic synthesis.[1]
Core Molecular Identity and Structural Framework
The compound's reactivity and physical characteristics are fundamentally dictated by its structure: a thiophene ring substituted with an amino group, a methyl group, and a methyl ester. This unique arrangement of functional groups imparts a distinct electronic and steric profile that is central to its utility.
Chemical Identifiers
A consistent and accurate identification is the first step in any rigorous scientific endeavor.
| Identifier | Value |
| CAS Number | 85006-31-1[2][3][4] |
| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate[2] |
| Molecular Formula | C₇H₉NO₂S[1][2][3][4] |
| Molecular Weight | 171.22 g/mol [1][2][3][4] |
| InChI Key | YICRPERKKBDRSP-UHFFFAOYSA-N[2][4][5] |
| SMILES | CC1=CSC(=C1N)C(=O)OC[2][4] |
| Synonyms | 3-Amino-4-methylthiophene-2-carboxylic Acid Methyl Ester, 3-Aminoarticaine, Articaine Impurity I[2][6][7] |
Structural Representation
The spatial arrangement of atoms and functional groups is visualized below. The electron-donating amino group at position 3 and the electron-withdrawing carboxylate at position 2 create a push-pull system that activates the thiophene ring, particularly at the 5-position, for electrophilic substitution.
Caption: Chemical structure of methyl 3-amino-4-methylthiophene-2-carboxylate.
Physicochemical Properties: A Quantitative Overview
The bulk properties of a compound are critical for process development, formulation, and quality control. The data presented here are compiled from verified sources and provide the foundational parameters for laboratory and industrial handling.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder. | [3][6][8] |
| Melting Point | 85 - 88 °C (lit.) | [3][4] |
| Boiling Point | 318.6 ± 37.0 °C (Predicted) | [3] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥ 97-98% (GC) | [4][8] |
| Storage | Store at room temperature in a dark, dry place under an inert atmosphere. The compound is noted to be hygroscopic. | [3][7][8] |
The defined melting point range is indicative of a relatively pure, stable solid, simplifying its handling and storage. The hygroscopic nature necessitates storage in a desiccated, inert environment to prevent hydrolysis of the ester and maintain purity over time.[7]
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct peaks corresponding to its functional groups. Key absorptions include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ester carbonyl, and C-O stretching for the ester linkage. The aromatic C-H and C=C stretching bands from the thiophene ring are also present. Data is available from sources such as the NIST Chemistry WebBook and PubChem.[2][5][9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M+) at m/z 171, corresponding to the molecular weight of the compound.[2][5][9] Fragmentation patterns can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the amine protons (a broad singlet, exchangeable with D₂O), the thiophene ring proton (a singlet), the methyl ester protons (a singlet around 3.8 ppm), and the methyl group protons on the ring (a singlet around 2.2 ppm).
-
¹³C NMR: The carbon NMR will display distinct signals for the two quaternary thiophene carbons, the two CH thiophene carbons, the ester carbonyl carbon, the methoxy carbon, and the ring-attached methyl carbon.
-
Chemical Reactivity and Synthetic Utility
The compound's value lies in its versatile reactivity, which is governed by the interplay of its functional groups. The amino and ester groups provide handles for a wide range of chemical modifications.[10]
Hydrazinolysis for N-Acylhydrazone Synthesis
A key transformation is the reaction of the methyl ester with hydrazine hydrate. This is a classic nucleophilic acyl substitution reaction where hydrazine displaces the methoxy group to form the corresponding carbohydrazide. This intermediate is crucial because it can then be readily condensed with various aldehydes to produce N-acylhydrazones (NAH), a class of compounds with significant biological and pharmacological properties.[11]
The choice of ethanol as a solvent is strategic; it readily dissolves the starting ester and hydrazine, facilitating a homogeneous reaction environment. Refluxing at 80°C provides the necessary activation energy for the reaction to proceed at a practical rate.[11]
Caption: Synthesis of N-Acylhydrazones from the title compound.[11]
Palladium-Catalyzed C-H Arylation
The electron-rich nature of the thiophene ring, enhanced by the amino group, makes the C5 position susceptible to electrophilic attack. This reactivity is elegantly exploited in modern cross-coupling chemistry. Palladium-catalyzed direct arylation allows for the formation of a new carbon-carbon bond at the C5 position by reacting with aryl halides, bypassing the need for pre-functionalization (e.g., boronic acids or organozinc reagents).[12]
The choice of base, such as potassium acetate, is critical in these reactions. It is often crucial for inhibiting competing amination side reactions (Buchwald-Hartwig coupling), thereby ensuring selectivity for C-H activation and arylation.[12] This reaction significantly expands the synthetic potential, allowing for the construction of complex bi-aryl structures that are common motifs in medicinal chemistry.
Validated Synthesis Protocol
The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate is well-established. The following protocol is a representative method derived from the literature, chosen for its reliability and straightforward execution.[13][14] The causality behind this process lies in the acid-catalyzed reaction of a β-ketoester analogue with hydroxylamine, which proceeds through a series of condensation and rearrangement steps to form the aromatic aminothiophene ring system.
Reagents and Equipment
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Ammonia solution
-
Sodium sulfate (anhydrous)
-
Kieselguhr (diatomaceous earth)
-
Standard reflux apparatus, ice bath, filtration equipment, separatory funnel, rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml) in a round-bottom flask equipped with a reflux condenser.
-
Initiation: Bring the solution to a boil. Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.
-
Scientific Rationale: Performing the reaction at reflux in acetonitrile provides the thermal energy needed to overcome the activation barrier for the initial condensation between the ketone and hydroxylamine. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
-
Reflux: Maintain the mixture at reflux for 5 hours. Monitor the reaction progress by TLC if desired.
-
Work-up - Precipitation: After cooling the reaction mixture in an ice bath, add dry diethyl ether (50 ml). A sticky precipitate will form.
-
Scientific Rationale: The product and intermediates are less soluble in the less polar ether/acetonitrile mixture, causing them to precipitate.
-
-
Filtration: Filter the precipitate with the aid of kieselguhr to handle the sticky nature of the solid.
-
Extraction: Create a slurry of the kieselguhr pad with water and filter again. Basify the aqueous filtrate with ammonia solution. Extract the basified solution twice with diethyl ether.
-
Scientific Rationale: Basification with ammonia deprotonates the amine, making the desired product neutral and thus more soluble in diethyl ether for efficient extraction from the aqueous phase.
-
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
-
Expected Outcome: The title compound is obtained as a solid with a reported yield of approximately 64% and a melting point of 82-83 °C.[13]
-
Applications in Drug Discovery and Materials Science
The primary industrial application of this compound is as a crucial building block for Articaine , a dental amide-type local anesthetic.[1] Its thiophene ring distinguishes Articaine from other anesthetics, contributing to its high lipid solubility and rapid metabolism.[1]
Beyond this established role, its utility as a versatile reactant makes it valuable in broader research:
-
Pharmaceutical Development: It serves as a scaffold for synthesizing novel compounds with potential therapeutic activities, such as antinociceptive and anti-inflammatory agents.[8][11]
-
Agrochemicals: The thiophene core is present in various agrochemicals, and this compound can be used in the formulation of new crop protection products.[8]
-
Organic Synthesis & Materials Science: It is an intermediate in the production of dyes and pigments and is explored for its potential in developing new electronic materials where the thiophene moiety can contribute to conductivity.[8]
Safety, Handling, and Disposal
As a hazardous chemical, proper handling is mandatory to ensure laboratory safety.[15]
GHS Hazard Classification
Recommended Precautions (P-Statements)
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15][16]
-
Response:
-
Storage & Disposal: Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container to an approved waste disposal plant.[15]
Conclusion
Methyl 3-amino-4-methylthiophene-2-carboxylate is more than a simple chemical intermediate; it is a versatile and enabling building block. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable component in both industrial and research settings. A comprehensive understanding of its chemistry, from its spectroscopic signature to its reaction mechanisms and safety protocols, empowers scientists and developers to leverage its full potential in the creation of vital pharmaceuticals and novel materials.
References
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]
- 4. メチル 3-アミノ-4-メチルチオフェン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 7. achemtek.com [achemtek.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 10. chemixl.com [chemixl.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. Methyl 3-amino-4-methylthiophene-2-carboxylate - High purity | EN [georganics.sk]
- 17. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comprehensive Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4-methylthiophene-2-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the substituted thiophene ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The IUPAC name for this compound is methyl 3-amino-4-methylthiophene-2-carboxylate.[1][2] It is also known by other names such as 3-Amino-4-methyl-2-thiophenecarboxylic acid methyl ester and methyl 3-amino-4-methyl-2-thenoate.[2][3]
Chemical and Physical Properties
Methyl 3-amino-4-methylthiophene-2-carboxylate is a white to light yellow crystalline powder.[4][5] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 85006-31-1 | [1][2][4][6][7] |
| Molecular Formula | C₇H₉NO₂S | [1][2][5][6] |
| Molecular Weight | 171.22 g/mol | [1][5][6] |
| Melting Point | 85-88 °C | [4][5][6] |
| Boiling Point (Predicted) | 318.6±37.0 °C | [5] |
| Density (Predicted) | 1.264±0.06 g/cm³ | [5] |
| Appearance | White to light yellow crystal powder | [4][5] |
| InChI | 1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 | [1][6] |
| SMILES | COC(=O)c1scc(C)c1N | [6] |
Synthesis and Experimental Protocols
The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate is most commonly achieved through the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride. This method provides a reliable route to the desired product in good yields.
Experimental Protocol 1: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
This protocol is adapted from a patented process for preparing thiophene derivatives.[8]
Materials:
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
Hydroxylamine hydrochloride
-
Acetonitrile
-
Dry ether
-
Ammonia solution
-
Sodium sulfate
-
Kieselguhr (optional)
Procedure:
-
Dissolve 1.74 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile and bring the solution to a boil.[9]
-
Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.[9]
-
Reflux the mixture for 5 hours.[9]
-
Cool the reaction mixture in an ice bath.
-
Add 50 ml of dry ether to precipitate the product. A sticky precipitate may form.[9]
-
Filter the precipitate, using kieselguhr for assistance if necessary.[9]
-
Create a slurry of the kieselguhr and filter cake with water and filter again.
-
Basify the filtrate with ammonia solution and extract twice with ether.[9]
-
Combine the ether extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the final product.[9]
-
The expected yield is approximately 1.1 g (64%) with a melting point of 82-83 °C.[9]
Experimental Protocol 2: Alternative Synthesis with Ferric Chloride and Cyanuric Chloride
This method provides an alternative route with a high yield.
Materials:
-
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
-
N,N-dimethylformamide (DMF)
-
Anhydrous ferric chloride
-
Cyanuric chloride
-
Hydroxylamine hydrochloride
-
25% ammonia water
Procedure:
-
Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.[10]
-
Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mole) of cyanuric chloride to the solution.[10]
-
Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.[10]
-
Maintain the reaction temperature at 70-90°C for 4 hours.[10]
-
Evaporate the solvent under reduced pressure.[10]
-
To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.[10]
-
Filter the mixture to obtain a filter cake.[10]
-
Wash the filter cake with 500 ml of water and dry to obtain the final product.[10]
-
The expected yield is approximately 82.5 g (96.5%).[10]
Applications in Drug Development and Research
Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[11][12] Its versatile structure allows for a range of chemical modifications, making it a valuable building block in organic synthesis.[11]
Key Applications:
-
Articaine Synthesis: It is a key starting material in the manufacturing process of Articaine, a widely used dental local anesthetic.[4][7]
-
Biologically Active Compounds: This compound serves as a precursor for the synthesis of a variety of biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14]
-
Agrochemicals: It is utilized in the formulation of agrochemicals to enhance crop protection.[12]
-
Direct Arylation: The compound can undergo palladium-catalyzed direct arylation at the C5 position, allowing for the synthesis of 5-aryl-substituted thiophene derivatives, which are precursors to other complex molecules.[15]
The following diagram illustrates the central role of methyl 3-amino-4-methylthiophene-2-carboxylate as a versatile building block in the synthesis of various functional molecules.
Signaling Pathways and Biological Activity
While specific signaling pathway diagrams involving direct interaction with methyl 3-amino-4-methylthiophene-2-carboxylate are not extensively detailed in the public domain, its derivatives have shown significant biological activities. For instance, related thiophene carboxamide derivatives have demonstrated antioxidant and antibacterial properties.[14] Furthermore, similar compounds like methyl 3-aminothiophene-2-carboxylate have been shown to inhibit cancer cell growth and possess anti-inflammatory effects by modulating pathways such as NF-κB signaling.[13]
The logical workflow for investigating the biological activity of derivatives synthesized from methyl 3-amino-4-methylthiophene-2-carboxylate is depicted below.
Conclusion
Methyl 3-amino-4-methylthiophene-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its established synthesis routes and versatile reactivity make it an invaluable building block for creating novel molecules with diverse biological and physical properties. Further research into the derivatives of this compound is likely to yield new therapeutic agents and advanced materials.
References
- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 3. watsonnoke.com [watsonnoke.com]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 5. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]
- 6. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 8. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. chemixl.com [chemixl.com]
- 12. chemimpex.com [chemimpex.com]
- 13. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate [cymitquimica.com]
- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Thiophene-2-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for preparing thiophene-2-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic workflows and relevant biological signaling pathways.
Introduction
Thiophene-2-carboxamides are a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The thiophene ring acts as a bioisostere for the phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The carboxamide functional group provides a key site for interaction with biological targets and for further chemical modification. This guide will focus on the core synthetic methodologies for accessing this important class of molecules.
Synthetic Strategies
Several key strategies have been developed for the synthesis of thiophene-2-carboxamide derivatives. These can be broadly categorized into two main approaches:
-
Construction of the thiophene ring followed by functionalization: This approach often utilizes multicomponent reactions like the Gewald synthesis to first construct a substituted 2-aminothiophene, which is then further modified to introduce the carboxamide group.
-
Functionalization of a pre-existing thiophene core: This common approach starts with commercially available thiophene-2-carboxylic acid or its derivatives and builds the carboxamide functionality through standard amide bond formation reactions.
This guide will detail protocols for the most prevalent and effective methods within these strategies.
Experimental Protocols and Data
Synthesis of the Thiophene Ring: The Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4][5] The resulting 2-aminothiophene is a versatile intermediate for the synthesis of various thiophene-2-carboxamide derivatives.
A mixture of the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF, or a green solvent like water) is treated with a base (e.g., morpholine, piperidine, or triethylamine) (0.1-0.2 eq.).[6][7] The reaction mixture is then heated, typically at reflux, for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[4]
Workflow for the Gewald Reaction
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 85-95 | [7] |
| Acetone | Ethyl Cyanoacetate | Piperidine | DMF | 50 | 4 | 78 | [5] |
| 4-Methylcyclohexanone | Malononitrile | Triethylamine | Water | 80 | 1 | 92 | [6] |
Synthesis from Thiophene-2-Carboxylic Acid
A common and straightforward method for the synthesis of thiophene-2-carboxamides involves the coupling of thiophene-2-carboxylic acid with a desired amine. This typically requires the activation of the carboxylic acid.
To a solution of thiophene-2-carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., DMF, DCM, or THF), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq.) and a base (e.g., DIPEA or triethylamine) (2.0-3.0 eq.) are added. The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The desired amine (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then worked up by extraction and purified by column chromatography or recrystallization.
Workflow for Amide Coupling from Carboxylic Acid
Caption: General workflow for amide synthesis from thiophene-2-carboxylic acid.
| Amine | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| Aniline | HATU | DIPEA | DMF | 92 | [8] |
| Benzylamine | EDC/HOBt | Triethylamine | DCM | 88 | [9] |
| 4-Fluoroaniline | T3P | Pyridine | Acetonitrile | 85 | [10] |
Synthesis from Thiophene-2-Carbonyl Chloride
An alternative to using coupling agents is to first convert thiophene-2-carboxylic acid to the more reactive thiophene-2-carbonyl chloride. This can then react directly with an amine to form the desired amide.
Thiophene-2-carboxylic acid (1.0 eq.) is dissolved in a suitable solvent (e.g., toluene or dichloromethane) and treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-2.0 eq.), often with a catalytic amount of DMF.[11] The reaction mixture is typically heated at reflux until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude thiophene-2-carbonyl chloride, which is often used in the next step without further purification.
The crude thiophene-2-carbonyl chloride (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF, or toluene). The desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine or pyridine) (1.1-1.5 eq.) are added, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature until completion. The workup typically involves washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and evaporation of the solvent. The product is then purified by chromatography or recrystallization.
| Amine | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyaniline | Pyridine | Toluene | 95 | [8] |
| Cyclohexylamine | Triethylamine | DCM | 90 | [12] |
| Pyrrolidine | Triethylamine | THF | 87 | [13] |
Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction is a powerful tool for the rapid generation of molecular diversity.[14][15] This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By using thiophene-2-carbaldehyde or a thiophene-containing amine, carboxylic acid, or isocyanide, a wide variety of thiophene-2-carboxamide derivatives can be synthesized in a single step.
To a solution of the aldehyde or ketone (1.0 eq.) and the amine (1.0 eq.) in a suitable solvent (e.g., methanol or trifluoroethanol), the carboxylic acid (1.0 eq.) is added, followed by the isocyanide (1.0 eq.). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Workflow for the Ugi Four-Component Reaction
Caption: General workflow for the Ugi four-component synthesis of thiophene-2-carboxamide derivatives.
Biological Signaling Pathways
Thiophene-2-carboxamide derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression. Two notable examples are the VEGFR-2 signaling pathway and the disruption of tubulin polymerization.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy. Some thiophene-2-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, migration, and intracellular transport. D[18][19]isruption of tubulin polymerization is a clinically validated anticancer strategy. Several thiophene-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
[1]***
Tubulin Polymerization and its Inhibition
Caption: Disruption of tubulin polymerization by thiophene-2-carboxamide derivatives.
Conclusion
This technical guide has outlined the core synthetic methodologies for the preparation of thiophene-2-carboxamide derivatives, providing detailed experimental protocols and comparative data. The versatility of the synthetic routes, from multicomponent reactions to functionalization of the thiophene core, allows for the creation of a diverse library of compounds for drug discovery and development. The visualization of key biological signaling pathways provides context for the rational design of new derivatives targeting specific cellular processes. It is anticipated that the information provided herein will serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. US4321399A - Preparation of 2-thiophenecarbonyl chloride - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. [digitalcommons.georgiasouthern.edu]
- 16. researchgate.net [researchgate.net]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openaccesspub.org [openaccesspub.org]
- 19. bosterbio.com [bosterbio.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophenecarboxylic acids and their derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. The thiophene ring, a sulfur-containing aromatic heterocycle, serves as a versatile scaffold for the design of compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of prominent thiophenecarboxylic acid derivatives, focusing on their synthesis, mechanism of action, quantitative pharmacological data, and therapeutic uses. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Featured Thiophenecarboxylic Acid Derivatives
This guide focuses on three exemplary thiophenecarboxylic acid derivatives that have achieved clinical significance:
-
Tiaprofenic Acid: A non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class.[1]
-
Suprofen: Another potent NSAID, structurally isomeric to tiaprofenic acid.[1]
-
Thiothixene: A typical antipsychotic medication belonging to the thioxanthene class.[2][3]
Pharmacology and Mechanism of Action
Tiaprofenic Acid and Suprofen: Cyclooxygenase (COX) Inhibition
Tiaprofenic acid and Suprofen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6][7]
The inhibition of COX-2 is responsible for the therapeutic anti-inflammatory effects of NSAIDs, while the simultaneous inhibition of COX-1 can lead to undesirable side effects, particularly gastrointestinal issues.[6] The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their safety profile.
The following table summarizes the in vitro inhibitory activity of Suprofen against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Suprofen | 1.1 | 8.7 |
Data sourced from a 2022 review on COX inhibitors.
Thiothixene: Dopamine Receptor Antagonism
Thiothixene is an antipsychotic agent used in the management of schizophrenia.[8][9] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[10] Dopamine is a neurotransmitter that plays a crucial role in mood, cognition, and motor control. Schizophrenia is associated with hyperactivity of dopaminergic pathways, and blockade of D2 receptors by antipsychotics like thiothixene helps to alleviate the positive symptoms of the disorder, such as hallucinations and delusions.
In addition to its high affinity for D2 receptors, thiothixene also interacts with other neurotransmitter receptors, including serotonin (5-HT) receptors, which may contribute to its overall clinical profile and side effects.
The following table presents the binding affinities (Ki) of thiothixene for various dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Thiothixene Ki (nM) |
| Dopamine D2 | Data not available in a comprehensive table |
| Serotonin 5-HT2A | Data not available in a comprehensive table |
Signaling Pathways
Cyclooxygenase (COX) Pathway and NSAID Inhibition
The following diagram illustrates the cyclooxygenase pathway, which is the target of NSAIDs like Tiaprofenic acid and Suprofen.
Dopamine Receptor Signaling and Antipsychotic Action
The diagram below depicts a simplified dopamine signaling pathway and the mechanism of action of antipsychotics like Thiothixene.
Experimental Protocols
Synthesis of Tiaprofenic Acid (5-benzoyl-α-methyl-2-thiopheneacetic acid)
This protocol describes a laboratory-scale synthesis of Tiaprofenic Acid.
Step 1: Benzoylation of Thiophene
-
In a reaction flask, add 2-thiophenecarboxylic acid and a suitable solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl3), portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 5-benzoyl-2-thiophenecarboxylic acid.
Step 2: Conversion to the Acid Chloride
-
To the crude 5-benzoyl-2-thiophenecarboxylic acid, add thionyl chloride in excess.
-
Gently reflux the mixture for 1-2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield 5-benzoyl-2-thiophenecarbonyl chloride.
Step 3: α-Methylation and Hydrolysis
-
Prepare a solution of diethyl methylmalonate in a suitable solvent (e.g., anhydrous ethanol).
-
Add a base, such as sodium ethoxide, to generate the enolate.
-
Slowly add the 5-benzoyl-2-thiophenecarbonyl chloride to the enolate solution.
-
Reflux the reaction mixture for several hours.
-
Perform saponification by adding a solution of sodium hydroxide and refluxing until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid intermediate.
-
Heat the mixture to induce decarboxylation, yielding Tiaprofenic acid.
-
Cool the mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Tiaprofenic acid.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Suprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Quenching solution (e.g., hydrochloric acid)
-
Prostaglandin E2 (PGE2) standard
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Dopamine Receptor Binding Assay
This protocol provides a general method for assessing the binding affinity of a test compound (e.g., Thiothixene) to dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D2)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone)
-
Test compound (unlabeled) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with an excess of a known unlabeled ligand.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion
Thiophenecarboxylic acid and its derivatives continue to be a rich source of pharmacologically active compounds. The examples of Tiaprofenic acid, Suprofen, and Thiothixene highlight the therapeutic potential of this chemical class in treating a range of conditions from inflammation and pain to psychiatric disorders. The synthetic routes and pharmacological evaluation methods detailed in this guide provide a foundation for further research and development in this promising area of medicinal chemistry. Future work may focus on the design of more selective and potent thiophene-based compounds with improved safety profiles.
References
- 1. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suprofen | C14H12O3S | CID 5359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Injectable long-term control-released in situ gels of hydrochloric thiothixene for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiothixene in the treatment of paranoid psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
The Synthetic Utility of Methyl 3-chloro-4-methylthiophene-2-carboxylate: A Review of Available Data
For Immediate Release
Ankleshwar, Gujarat – Methyl 3-chloro-4-methylthiophene-2-carboxylate, a substituted thiophene derivative with the CAS Number 175137-11-8, is a chemical intermediate available from various suppliers. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed synthetic applications for this specific compound. While its existence is confirmed, extensive searches for its use in common synthetic transformations such as cross-coupling reactions or nucleophilic substitutions have not yielded specific experimental protocols or quantitative data.
In contrast, its close analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS Number: 85006-31-1), is a well-documented and versatile building block in medicinal chemistry and organic synthesis.[1][2] The primary and most significant application of this amino-substituted thiophene is as a key intermediate in the synthesis of the widely used dental local anesthetic, Articaine .[3][4]
This document will focus on the known synthetic applications of the amino analogue to provide context and illustrate the potential reactivity of this class of thiophene derivatives, given the lack of specific data for the chloro-substituted title compound.
Application Notes: Methyl 3-amino-4-methylthiophene-2-carboxylate
The presence of an amino group and a methyl ester on the thiophene ring makes Methyl 3-amino-4-methylthiophene-2-carboxylate a valuable precursor for a variety of chemical modifications.[2] Its primary application lies in the synthesis of Articaine, but it also holds potential for the generation of diverse heterocyclic scaffolds for drug discovery.
Synthesis of Articaine
Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial starting material for the industrial synthesis of Articaine.[3][4] The synthesis involves an amidation reaction between the amino group of the thiophene and 2-chloropropionyl chloride, followed by a nucleophilic substitution with propylamine to introduce the side chain. The final step is the formation of the hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of Articaine Precursor (Amidation)
This protocol describes the amidation of Methyl 3-amino-4-methylthiophene-2-carboxylate with 2-chloropropionyl chloride.
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
2-Chloropropionyl chloride
-
Triethylamine
-
Dichloromethane
-
Sodium Carbonate (Na₂CO₃)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate in dichloromethane in a reaction vessel.
-
Cool the reaction mixture to approximately 10°C using an ice-water bath.
-
With stirring, add triethylamine to the solution.
-
Slowly add 2-chloropropionyl chloride dropwise to the reaction mixture. A white precipitate may form.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 5 hours.
-
Upon completion, the reaction mixture is quenched with water and the excess 2-chloropropionyl chloride is neutralized by the careful addition of solid sodium carbonate until the aqueous layer is alkaline (pH 7.5-9).
-
The organic layer is separated, washed, dried, and concentrated to yield the amidated product.
Quantitative Data for a Representative Amidation Reaction:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 171.22 | 800 | 4.67 |
| 2-Chloropropionyl chloride | 126.98 | 665 (580ml) | 5.24 |
| Triethylamine | 101.19 | 505 (700ml) | 4.99 |
Note: The above data is derived from a patent describing the synthesis and may vary based on experimental conditions.
Visualizations
Logical Workflow for Articaine Synthesis
The following diagram illustrates the key steps in the synthesis of Articaine, starting from Methyl 3-amino-4-methylthiophene-2-carboxylate.
Caption: Synthesis of Articaine Hydrochloride.
Potential Cross-Coupling Reactions
While not documented for the chloro-analogue, the amino group of Methyl 3-amino-4-methylthiophene-2-carboxylate can be envisioned to direct C-H activation for cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity. The following diagram outlines a hypothetical workflow for a palladium-catalyzed direct arylation.
References
Halogenated 2-Thiophenecarboxylic Acid Derivatives: Versatile Building Blocks for Novel Insecticides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated 2-thiophenecarboxylic acid derivatives serve as crucial synthons in the development of modern insecticides. Their unique chemical properties allow for the construction of complex molecules with high efficacy against a range of agricultural pests. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of insecticides derived from these building blocks, with a focus on a class of 2,6-dihaloaryl 1,2,4-triazole insecticides. These compounds have demonstrated significant activity against economically important pests such as aphids, mites, and whiteflies.
Key Building Blocks and Resulting Insecticides
The primary halogenated 2-thiophenecarboxylic acid derivatives utilized in the synthesis of the target insecticides are:
-
4-bromo-3-methyl-2-thiophenecarbonyl chloride
-
3,4,5-trichloro-2-thiophenecarbonyl chloride
-
3,4,5-trichloro-2-thiophenecarbonitrile
These intermediates are essential for the synthesis of 2,6-dihaloaryl 1,2,4-triazole insecticides, such as the experimental compounds XR-693 and XR-906, which have shown promising insecticidal and acaricidal properties.
Data Presentation: Insecticidal and Acaricidal Activity
The following tables summarize the biological activity of various 3-(substituted phenyl)-5-(thienyl)-1,2,4-triazole compounds, structurally related to XR-693 and XR-906, against several key agricultural pests. The data is extracted from patent literature and showcases the efficacy of these compounds.
Table 1: Acaricidal Activity Against Two-Spotted Spider Mite (Tetranychus urticae)
| Compound ID | Concentration (ppm) | Percent Mortality |
| 1 | 400 | 100 |
| 2 | 400 | 100 |
| 3 | 400 | 100 |
| 4 | 400 | 100 |
| 5 | 400 | 100 |
| 6 | 400 | 100 |
| 7 | 400 | 100 |
| 8 | 400 | 100 |
| 9 | 400 | 100 |
| 10 | 400 | 100 |
Table 2: Insecticidal Activity Against Cotton Aphid (Aphis gossypii)
| Compound ID | Concentration (ppm) | Percent Mortality |
| 1 | 400 | 100 |
| 2 | 400 | 100 |
| 3 | 400 | 100 |
| 4 | 400 | 100 |
| 5 | 400 | 100 |
| 6 | 400 | 100 |
| 7 | 400 | 100 |
| 8 | 400 | 100 |
| 9 | 400 | 100 |
| 10 | 400 | 100 |
| 11 | 100 | 100 |
| 12 | 100 | 100 |
| 13 | 100 | 100 |
| 14 | 100 | 100 |
| 15 | 100 | 100 |
Table 3: Insecticidal Activity Against Sweetpotato Whitefly (Bemisia tabaci)
| Compound ID | Concentration (ppm) | Percent Mortality |
| 1 | 400 | 100 |
| 2 | 400 | 100 |
| 3 | 400 | 100 |
| 4 | 400 | 100 |
| 5 | 400 | 100 |
| 6 | 400 | 100 |
| 7 | 400 | 100 |
| 8 | 400 | 100 |
| 9 | 400 | 100 |
| 10 | 400 | 100 |
Experimental Protocols
Protocol 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-(3,4,5-trichlorothiophen-2-yl)-1-methyl-1H-1,2,4-triazole (A Representative Insecticide)
This protocol describes a general method for the synthesis of the target insecticides, adapted from patent literature.
Materials:
-
3,4,5-trichloro-2-thiophenecarbonitrile
-
Methylhydrazine
-
2,6-dichlorobenzoyl chloride
-
Triethylamine
-
Toluene
-
Pyridine
-
Phosphorus oxychloride
Procedure:
-
Step 1: Synthesis of N-Methyl-3,4,5-trichlorothiophene-2-carbohydrazonamide. A solution of 3,4,5-trichloro-2-thiophenecarbonitrile and methylhydrazine in a suitable solvent is stirred at room temperature. The product is isolated by filtration and washed.
-
Step 2: Synthesis of 1-Methyl-5-(3,4,5-trichlorothiophen-2-yl)-3-(2,6-dichlorophenyl)-1H-1,2,4-triazole. To a solution of the product from Step 1 in toluene and pyridine is added 2,6-dichlorobenzoyl chloride. The mixture is heated to reflux. After cooling, the reaction is quenched with water and the product is extracted.
-
Step 3: Cyclization. The intermediate from Step 2 is treated with phosphorus oxychloride and heated. The reaction mixture is then carefully poured onto ice and neutralized. The solid product is collected by filtration, washed, and dried.
Protocol 2: Bioassay for Acaricidal Activity (Two-Spotted Spider Mite)
Materials:
-
Test compounds
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Bean leaf discs
-
Adult two-spotted spider mites (Tetranychus urticae)
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in acetone to create a stock solution. Prepare serial dilutions in a solution of distilled water containing a small amount of Triton X-100.
-
Treatment of Leaf Discs: Dip bean leaf discs into the test solutions for 10-15 seconds and allow them to air dry. Place the dried, treated leaf discs, abaxial side up, on a moistened filter paper in a Petri dish.
-
Infestation: Transfer 10-15 adult spider mites to each leaf disc.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: After 48-72 hours, count the number of dead and live mites on each leaf disc. Mites that are unable to move when prodded gently with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Protocol 3: Bioassay for Insecticidal Activity (Cotton Aphid)
Materials:
-
Test compounds
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Cotton leaf discs
-
Adult apterous cotton aphids (Aphis gossypii)
-
Petri dishes with an agar layer
Procedure:
-
Preparation of Test Solutions: Prepare test solutions as described in Protocol 2.
-
Treatment of Leaf Discs: Dip cotton leaf discs in the test solutions and allow them to air dry. Place the treated leaf discs on the agar surface in Petri dishes.
-
Infestation: Transfer a cohort of 10-20 adult aphids onto each leaf disc.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.
-
Mortality Assessment: Assess mortality after 48-72 hours.
-
Data Analysis: Calculate percentage mortality and LC50 values as described in Protocol 2.
Protocol 4: Bioassay for Insecticidal Activity (Sweetpotato Whitefly)
Materials:
-
Test compounds
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Cotton plants
-
Adult sweetpotato whiteflies (Bemisia tabaci)
-
Clip cages
Procedure:
-
Preparation of Test Solutions: Prepare test solutions as described in Protocol 2.
-
Systemic Application: Apply the test solution to the soil of potted cotton plants.
-
Infestation: After 24-48 hours to allow for systemic uptake, confine a known number of adult whiteflies (e.g., 15-20) to a leaf on the treated plant using a clip cage.
-
Incubation: Keep the plants in a controlled environment.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-infestation.
-
Data Analysis: Calculate percentage mortality and LC50 values.
Visualizations
Signaling Pathway
The precise mode of action for 2,6-dihaloaryl 1,2,4-triazole insecticides is not definitively established in publicly available literature. However, a plausible mechanism, given their structural similarities to other classes of insecticides and the symptoms observed in intoxicated insects (paralysis), is the disruption of neurotransmission. A potential target is the gamma-aminobutyric acid (GABA)-gated chloride channel, a known target for other insecticides. Blockage of this channel leads to hyperexcitation of the central nervous system. Another possibility is the modulation of ryanodine receptors, similar to diamide insecticides, leading to uncontrolled release of intracellular calcium and muscle dysfunction.
Application Notes and Protocols: Palladium-Catalyzed Direct Arylation of Free NH₂-Substituted Thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The palladium-catalyzed direct C-H arylation of heteroaromatics has emerged as a powerful and atom-economical tool in modern organic synthesis. This method circumvents the need for pre-functionalization of the heterocycle (e.g., halogenation or organometallic reagent formation), thus shortening synthetic routes and reducing waste. This document provides detailed application notes and protocols for the direct arylation of free NH₂-substituted thiophene derivatives, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1] The protocols described herein are based on established methodologies and offer a practical guide for researchers in both academic and industrial settings.[2][3][4]
Reaction Principle and Significance
The direct arylation of free NH₂-substituted thiophenes allows for the selective formation of a carbon-carbon bond between the thiophene ring and an aryl group. A key advantage of this method is the tolerance of the unprotected amino group, which avoids additional protection/deprotection steps, thereby improving overall efficiency.[4] The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, which is favored for electron-rich heterocycles like thiophene. The regioselectivity of the arylation is influenced by the substitution pattern of the thiophene ring. For instance, in 3-aminothiophene derivatives, the C2 position is generally the most reactive site for arylation.[3] However, the presence of a blocking group, such as an ester at the C2 position, can direct the arylation to the C5 position.[3][4]
The resulting arylated aminothiophene scaffolds are valuable precursors and core structures in drug discovery, exhibiting a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[5]
Experimental Protocols
General Considerations and Safety Precautions
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Reagent Purity: Commercial grade reagents can often be used without further purification, as noted in several procedures. However, the purity of the solvent is crucial. Anhydrous dimethylacetamide (DMAc) is recommended.
-
Catalyst Handling: Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvent Hazards: Dimethylacetamide (DMAc) is a combustible liquid and a skin and eye irritant. Handle with care and avoid inhalation of vapors.
-
Work-up and Purification: Post-reaction work-up and purification should be performed carefully. Residual palladium in the final product can be a concern, especially for pharmaceutical applications. Techniques such as treatment with scavenger resins or careful chromatography are recommended for removal of palladium residues.
Detailed Protocol for the 5-Arylation of Methyl 3-Amino-4-methylthiophene-2-carboxylate
This protocol is adapted from the work of Derridj et al. (2010).
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst: PdCl(C₃H₅)(dppb) (Allylpalladium(II) chloride dimer with 1,4-bis(diphenylphosphino)butane)
-
Base: Potassium acetate (KOAc)
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add PdCl(C₃H₅)(dppb) (12.2 mg, 0.02 mmol, 0.02 equiv).
-
Addition of Reagents: To the Schlenk tube, add methyl 3-amino-4-methylthiophene-2-carboxylate (342 mg, 2 mmol, 2 equiv), 4-bromotoluene (171 mg, 1 mmol, 1 equiv), and potassium acetate (196 mg, 2 mmol, 2 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Under a positive pressure of argon, add 5 mL of anhydrous DMAc via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
-
Characterization: The structure and purity of the isolated product, methyl 3-amino-5-(4-methylphenyl)-4-methylthiophene-2-carboxylate, can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The reported isolated yield for this specific reaction is 81% (212 mg).
-
¹H NMR (300 MHz, CDCl₃): δ 7.36 (d, J = 8.1 Hz, 2H), 7.24 (d, J = 8.1 Hz, 2H), 5.53 (s, 2H), 3.86 (s, 3H), 2.41 (s, 3H), 2.01 (s, 3H).
-
¹³C NMR (75 MHz, CDCl₃): δ 164.9, 153.4, 144.0, 138.2, 131.0, 129.2, 128.7, 123.0, 99.0, 51.0, 21.1, 11.6.
-
Data Presentation
The following tables summarize the scope of the palladium-catalyzed direct arylation of free NH₂-substituted thiophene derivatives with various aryl bromides.
Table 1: 5-Arylation of Methyl 3-amino-4-methylthiophene-2-carboxylate
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(5-(methoxycarbonyl)-4-methyl-2-aminothiophen-3-yl)benzonitrile | 87 |
| 2 | 4-Bromotoluene | Methyl 3-amino-5-(4-methylphenyl)-4-methylthiophene-2-carboxylate | 81 |
| 3 | 4-Bromoanisole | Methyl 3-amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate | 75 |
| 4 | 4-Bromopyridine hydrochloride | Methyl 3-amino-5-(pyridin-4-yl)-4-methylthiophene-2-carboxylate | 89 |
| 5 | 1-Bromonaphthalene | Methyl 3-amino-5-(naphthalen-1-yl)-4-methylthiophene-2-carboxylate | 52 |
Table 2: 5-Arylation of Methyl 3-aminothiophene-2-carboxylate [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Methyl 3-amino-5-(4-cyanophenyl)thiophene-2-carboxylate | 78 |
| 2 | 4-Bromotoluene | Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate | 72 |
| 3 | 4-Bromoanisole | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | 68 |
| 4 | 1-Bromonaphthalene | Methyl 3-amino-5-(naphthalen-1-yl)thiophene-2-carboxylate | 65 |
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the direct arylation.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Applications in Drug Discovery and Development
Derivatives of 2-aminothiophene are recognized as privileged scaffolds in medicinal chemistry, forming the core of a variety of therapeutic agents. The ability to directly arylate these structures opens up new avenues for rapid lead generation and optimization in drug discovery programs.
-
Anticancer Agents: Many substituted thiophenes exhibit potent anticancer activity. The direct arylation methodology provides a straightforward route to novel analogs for structure-activity relationship (SAR) studies.
-
Antiviral and Antibacterial Agents: Arylated aminothiophenes have shown promise as antiviral (including anti-HIV) and antibacterial agents.[5] This synthetic method facilitates the exploration of novel chemical space around these active cores.
-
Enzyme Inhibitors: The 2-aminothiophene motif is found in various enzyme inhibitors. For example, derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as inhibitors of the FTO protein, a target in acute myeloid leukemia. Direct arylation can be a key step in the synthesis of such inhibitors.
-
Central Nervous System (CNS) Agents: The structural features of aminothiophenes make them suitable candidates for CNS-active compounds. Direct arylation allows for the introduction of diverse aryl groups to modulate properties such as receptor binding and blood-brain barrier penetration.
The direct arylation of free NH₂-substituted thiophenes is a robust and efficient method for the synthesis of valuable building blocks and potential drug candidates. The protocols and data presented here provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. research.unipd.it [research.unipd.it]
- 3. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. This core structure is a key feature in a wide array of biologically active compounds.[1] Derivatives of thienopyrimidine have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer agents.[2][3] For instance, they have been identified as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and are investigated for the treatment of osteoporosis.[4] The thiophene ring is often considered a bioisosteric replacement for a phenyl group, providing unique physicochemical properties that can improve biological activity and pharmacokinetic profiles.[5] The synthesis of 6-aryl substituted derivatives, in particular, allows for the exploration of structure-activity relationships (SAR) by modifying the aryl group, which can lead to the discovery of potent and selective therapeutic agents.[6] The following protocols detail a robust and versatile synthetic route to access these valuable compounds starting from readily available thiophene precursors.
Overall Synthetic Workflow
The synthesis of 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones is typically achieved through a multi-step sequence. The process begins with the construction of a substituted 2-aminothiophene ring via the Gewald reaction, followed by the cyclization to form the pyrimidinone core, subsequent halogenation, and a final palladium-catalyzed cross-coupling reaction to introduce the aryl moiety.
Caption: Synthetic route for 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones.
Experimental Protocols
Protocol 3.1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Thiophene Precursor)
This procedure is based on the well-established Gewald multi-component reaction.[5][7][8][9]
-
Reagents & Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (80 mL).
-
Addition of Reactants: Add butan-2-one (0.1 mol, 7.21 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) to the flask.
-
Initiation of Reaction: Add morpholine (0.1 mol, 8.71 g) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.
-
Purification: Filter the solid precipitate, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (20 mL). Dry the solid under vacuum to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid. Further purification can be achieved by recrystallization from ethanol.
Protocol 3.2: Synthesis of 6,7-Dimethylthieno[3,2-d]pyrimidin-4(3H)-one (Core Structure)
This step involves the cyclization of the aminothiophene ester with formamide to construct the pyrimidinone ring.[1]
-
Reagents & Setup: Place the synthesized ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.05 mol) in a 100 mL round-bottom flask.
-
Reaction: Add an excess of formamide (50 mL).
-
Reaction Conditions: Heat the mixture at 180-190 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol. Dry the product in a vacuum oven to obtain 6,7-dimethylthieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 3.3: Synthesis of 6-Bromo-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol describes the selective bromination at the C6 position of the thiophene ring.
-
Reagents & Setup: Dissolve 6,7-dimethylthieno[3,2-d]pyrimidin-4(3H)-one (0.03 mol) in glacial acetic acid (60 mL) in a 100 mL flask.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (0.033 mol, 5.87 g) portion-wise to the solution while stirring at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing 300 mL of ice water.
-
Purification: Collect the precipitate by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of diethyl ether. Dry the solid under vacuum to yield the 6-bromo intermediate.
Protocol 3.4: Synthesis of 6-Aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones (Suzuki-Miyaura Coupling)
This final step introduces the aryl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6][10]
-
Reagents & Setup: In a 50 mL Schlenk flask, combine 6-bromo-7-methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol, 318 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent & Degassing: Add a mixture of 1,2-dimethoxyethane (DME) (12 mL) and water (4 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
Data Presentation: Synthesis of 6-Aryl Derivatives
The following table summarizes the results for the synthesis of a series of 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones via the Suzuki-Miyaura coupling protocol (Protocol 3.4).
| Entry | Aryl Group (Ar) | Product | Yield (%) | M.p. (°C) |
| 1 | Phenyl | 6-Phenyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one | 85 | 245-247 |
| 2 | 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one | 91 | 251-253 |
| 3 | 4-Chlorophenyl | 6-(4-Chlorophenyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one | 88 | 260-262 |
| 4 | 3-Nitrophenyl | 6-(3-Nitrophenyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one | 79 | 275-277 |
| 5 | 2-Thienyl | 7-Methyl-6-(thiophen-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one | 82 | 238-240 |
| 6 | 3-Pyridyl | 7-Methyl-6-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one | 75 | 268-270 |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification efficiency.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Articaine API Utilizing Methyl 3-Amino-4-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the Active Pharmaceutical Ingredient (API) Articaine, a widely used local anesthetic in dentistry. The synthesis originates from the key starting material, methyl 3-amino-4-methylthiophene-2-carboxylate.[1][2] Articaine is unique among local anesthetics due to the presence of a thiophene ring in its structure, which contributes to its lipid solubility.[3]
Overview of the Synthetic Pathway
The manufacturing process of Articaine hydrochloride from methyl 3-amino-4-methylthiophene-2-carboxylate involves a three-step synthesis.[4][5] The process begins with an amidation reaction, followed by an ammoniation reaction, and concludes with a salt formation step to yield the final API.[4] This synthetic route is recognized for its suitability for industrial production, utilizing readily available raw materials and avoiding harsh reaction conditions.[4]
Quantitative Data Summary
The following table summarizes the quantitative data extracted from various synthetic protocols for the preparation of Articaine hydrochloride.
| Step | Reactants | Catalyst/Base | Solvent | Yield | Purity | Melting Point (°C) | Reference |
| Amidation | Methyl 3-amino-4-methylthiophene-2-carboxylate, 2-chloropropionyl chloride | Triethylamine | Dichloromethane | ~70% | - | 97-98 | [4] |
| Methyl 3-amino-4-methylthiophene-2-carboxylate, 2-chloropropionyl chloride | Potassium Carbonate | Dichloromethane | 70% | - | 97-98 | [4] | |
| Ammoniation | Amidation product, Propylamine | - | - | 90% | - | - | [4] |
| Salt Formation | Articaine free base, Concentrated Hydrochloric Acid | - | Acetone | 85% | 99.1% | - | [4] |
| Refining | Articaine hydrochloride crude product | - | Absolute Ethanol/Acetone | 76.6% | >99% | 171-173 | [6][7] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Articaine hydrochloride.
Protocol 1: Synthesis of Articaine Hydrochloride
This protocol is adapted from a patented preparation method.[4]
Step 1: Amidation of Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Add 1600 ml of dichloromethane to a reaction kettle.
-
Add 800 g of methyl 3-amino-4-methylthiophene-2-carboxylate to the kettle and stir until the solid is completely dissolved.
-
Cool the reaction mixture to approximately 10°C using an ice-water bath.
-
With continuous stirring, add 700 ml of triethylamine.
-
Slowly add 580 ml of 2-chloropropionyl chloride dropwise. The formation of a large amount of white smoke and solid will be observed.
-
After the addition is complete, allow the reaction mixture to naturally warm to room temperature and continue to react for 5 hours.
-
Pour the reaction solution into a separate container and add 1600 ml of dichloromethane and 1600 ml of distilled water.
-
Mechanically stir the mixture and carefully add solid sodium carbonate to neutralize the excess 2-chloropropionyl chloride, adjusting the pH to an alkaline range of 7.5-9.
Step 2: Ammoniation
-
The intermediate from the amidation step is reacted with propylamine to form the Articaine free base.
Step 3: Salt Formation
-
The resulting Articaine free base is then treated with concentrated hydrochloric acid to form Articaine hydrochloride.
Protocol 2: Alternative Amidation and Subsequent Steps
This protocol presents an alternative base for the amidation step.[4]
-
Follow the same procedure as in Protocol 1, Step 1, but replace the 700 ml of triethylamine with 960 g of potassium carbonate.
-
The subsequent ammoniation and salt formation steps are carried out as described in Protocol 1, yielding the final product.
Visualizations
Synthetic Pathway of Articaine Hydrochloride
Caption: Synthetic pathway of Articaine Hydrochloride.
Experimental Workflow for Articaine Synthesis
Caption: Experimental workflow for Articaine synthesis.
References
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 3. Articaine - Wikipedia [en.wikipedia.org]
- 4. Preparation method of articaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102060840A - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 6. CN102321067A - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 7. CN102321067B - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Applications of Thiazole Derivatives from N-(4-acetylphenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of bioactive thiazole derivatives through the reaction of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl compounds. This reaction, a variation of the Hantzsch thiazole synthesis, is a cornerstone for generating heterocyclic structures of significant interest in medicinal chemistry. The resulting N-(4-(2-aminothiazol-4-yl)phenyl)acetamide and its analogues are scaffolds for developing novel therapeutic agents.
Introduction
The reaction between an α-halo ketone, such as N-(4-acetylphenyl)-2-chloroacetamide, and a thiocarbamoyl compound, typically thiourea or a derivative, is a classical and efficient method for the synthesis of 2-aminothiazoles. This reaction proceeds via a condensation mechanism to form the stable, aromatic thiazole ring. Thiazole-containing compounds are prevalent in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The N-(4-acetylphenyl) moiety in the starting material provides a handle for further structural modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
Reaction Scheme
The fundamental reaction involves the cyclization of N-(4-acetylphenyl)-2-chloroacetamide with thiourea to yield N-(4-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide.
Caption: Hantzsch thiazole synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, N-(4-acetylphenyl)-2-chloroacetamide, and its subsequent reaction to form the thiazole derivative.
Protocol 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide
This procedure outlines the synthesis of the α-chloroacetylated starting material from 4-aminoacetophenone.
-
Materials:
-
4-aminoacetophenone
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in dichloromethane (DCM).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Wash the filtrate with deionized water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-acetylphenyl)-2-chloroacetamide.
-
Protocol 2: Synthesis of N-(4-(2-aminothiazol-4-yl)phenyl)acetamide
This protocol details the Hantzsch thiazole synthesis to produce the target 2-aminothiazole derivative.
-
Materials:
-
N-(4-acetylphenyl)-2-chloroacetamide
-
Thiourea
-
Ethanol
-
Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with hotplate
-
-
Procedure:
-
In a round-bottom flask, combine N-(4-acetylphenyl)-2-chloroacetamide (1 equivalent) and thiourea (1.2 equivalents).
-
Add ethanol as the solvent and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 78°C) with constant stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalide salt and precipitate the free base.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven to obtain N-(4-(2-aminothiazol-4-yl)phenyl)acetamide. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Application Notes
The thiazole derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide are of significant interest in drug discovery due to their diverse biological activities. The following sections highlight some of the key applications and the data supporting them.
Anticancer Activity
Derivatives of N-(4-(thiazol-4-yl)phenyl)acetamide have demonstrated promising anticancer properties against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Related Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | Hepatocellular Carcinoma (HepG2) | 8.80 | [1] |
| Mammary Gland Breast Cancer (MCF-7) | 7.22 | [1] | |
| Colorectal Carcinoma (HCT-116) | 9.35 | [1] | |
| 10a | Prostate Cancer (PC-3) | 7 | [1] |
| Breast Cancer (MCF-7) | 4 | [1] | |
| 4c | Breast Cancer (MCF-7) | 2.57 | [2] |
| Liver Cancer (HepG2) | 7.26 | [2] |
Note: The compounds listed are derivatives of the core structure and are presented to illustrate the potential of this chemical class.
The data suggests that modifications to the core N-(4-(thiazol-4-yl)phenyl)acetamide structure can lead to potent and selective anticancer agents. For instance, compound 5d showed significant cytotoxicity against three different cancer cell lines[1].
Antimicrobial Activity
The thiazole scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives synthesized from N-(4-acetylphenyl)-2-chloroacetamide have been evaluated for their activity against various bacterial and fungal strains.
Table 2: In Vitro Antibacterial Activity of Related Thiazole Derivatives
| Compound ID | Bacterial Strain | EC₅₀ (µM) | Reference |
| A₁ | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 | [3] |
| Bismerthiazol (Standard) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 | [3] |
| Thiodiazole Copper (Standard) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | [3] |
Compound A₁ , a fluoro-substituted derivative, exhibited superior antibacterial activity against Xanthomonas oryzae pv. Oryzae compared to commercial bactericides bismerthiazol and thiodiazole copper[3]. This highlights the potential for developing novel agrochemicals or clinical antibacterial agents from this class of compounds.
Other Biological Activities
Beyond anticancer and antimicrobial applications, these thiazole derivatives have been explored for other therapeutic indications. For example, certain derivatives have been investigated as selective β3-adrenergic receptor agonists, which have potential applications in the treatment of obesity and type 2 diabetes[4].
Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on the substituents on the thiazole ring and the phenylacetamide moiety. Preliminary SAR studies indicate that:
-
Substitution on the 2-amino group of the thiazole: Can significantly modulate the biological activity.
-
Substitution on the phenyl ring of the thiazole: Different substituents can influence potency and selectivity against various biological targets.
-
Modifications of the acetamide group: Can alter the pharmacokinetic and pharmacodynamic properties of the compounds.
Caption: Key areas for SAR exploration.
Experimental Workflow Overview
The overall process from starting materials to biologically active compounds involves synthesis, purification, characterization, and biological evaluation.
Caption: General experimental workflow.
References
- 1. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Commercial Preparation of Halogenated 2-Thiophenecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commercially viable routes for the synthesis of halogenated 2-thiophenecarboxylic acid derivatives. These compounds are crucial building blocks in the pharmaceutical and agrochemical industries, notably in the synthesis of anticoagulants like Rivaroxaban and a new class of 1,2,4-triazole insecticides.[1][2] This document outlines detailed experimental protocols for key synthetic transformations, presents quantitative data in tabular format for easy comparison, and includes graphical representations of the synthetic workflows.
Synthetic Strategies for Halogenation
The preparation of halogenated 2-thiophenecarboxylic acids can be broadly categorized into two main strategies:
-
Direct Halogenation: Introduction of a halogen atom onto the thiophene ring of 2-thiophenecarboxylic acid or its derivatives.
-
Indirect Halogenation: Halogenation of a thiophene precursor followed by the introduction or modification of the carboxylic acid functionality.
The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and scalability for commercial production.
Direct Halogenation of 2-Thiophenecarboxylic Acid
Direct halogenation is a straightforward approach for introducing halogens at specific positions on the thiophene ring, primarily at the 5-position due to the directing effect of the carboxylic acid group.
Chlorination of 2-Thiophenecarboxylic Acid
The regioselective chlorination of 2-thiophenecarboxylic acid to yield 5-chloro-2-thiophenecarboxylic acid is a key step in the synthesis of various active pharmaceutical ingredients.[3] Common chlorinating agents include N-Chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin.[3]
Bromination of 2-Thiophenecarboxylic Acid
Direct bromination is a common method for the synthesis of 5-bromo-2-thiophenecarboxylic acid, a versatile intermediate in organic synthesis.[4] This electrophilic substitution reaction takes advantage of the electron-rich nature of the thiophene ring.[4]
Indirect Halogenation Routes
Indirect methods offer greater flexibility in achieving specific halogenation patterns that might be inaccessible through direct routes. These multi-step sequences often involve the initial halogenation of a simpler thiophene derivative.
Synthesis of 4-Bromo-3-methyl-2-thiophenecarboxylic Acid
A notable example of an indirect route is the synthesis of 4-bromo-3-methyl-2-thiophenecarboxylic acid, a key building block for certain insecticides.[1] This process involves a one-pot bromination/debromination of 3-methylthiophene, followed by the introduction of the carboxylic acid group.[1]
Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic Acid
The preparation of highly chlorinated derivatives such as 3,4,5-trichloro-2-thiophenecarboxylic acid typically starts from a perchlorinated precursor like tetrachlorothiophene.[1][5] The carboxylic acid group is introduced via metallation followed by carbonation.[1][5]
Derivatization of Halogenated 2-Thiophenecarboxylic Acids
For many applications, the carboxylic acid functionality needs to be converted into a more reactive group, such as an acid chloride or an amide, to facilitate subsequent coupling reactions.[1]
Formation of Acid Chlorides
The conversion of a carboxylic acid to an acid chloride is a standard transformation, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] This is a crucial step for preparing intermediates for the synthesis of insecticides and other complex molecules.[1]
Amide Formation
Amide synthesis from carboxylic acids can be achieved through various methods, including the use of coupling agents or via the corresponding acid chloride.[9][10]
Quantitative Data Summary
The following tables summarize the reported yields for key synthetic transformations.
Table 1: Synthesis of Halogenated 2-Thiophenecarboxylic Acids and Derivatives
| Product | Starting Material | Key Reagents | Yield (%) | Reference |
| 3,4,5-Trichloro-2-thiophenecarboxylic acid | Tetrachlorothiophene | Mg, 1,2-dibromoethane, CO₂ | 87 | [5] |
| 3,4,5-Trichloro-2-thiophenenitrile | 2-Thiophenecarbonitrile | Cl₂ (gas phase, 500°C) | 69 (distilled) | [1][11] |
| 3-Methyl-4,5-dichlorothiophene-2-carboxylic acid | 3-Methylthiophene-2-carboxylic acid | N-chlorosuccinimide | 90.1 - 93 | [12] |
| 5-Chlorothiophene-2-carboxylic acid | 2-Thiophenecarboxaldehyde | NaOH, Cl₂ | 92 (purity by HPLC) | [13][14] |
| 2-Thiophenecarbonyl chloride | 2-Thiophenecarboxylic acid | Thionyl chloride, DMF | 81 | [15] |
Experimental Protocols
Protocol for the Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic Acid from Tetrachlorothiophene[5]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, place magnesium turnings. Add a solution of 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) to activate the magnesium.
-
Slowly add a solution of tetrachlorothiophene in anhydrous THF to the activated magnesium suspension. Maintain the reaction mixture at a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Carbonation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Bubble dry carbon dioxide gas through the solution for 3-4 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 3,4,5-trichloro-2-thiophenecarboxylic acid.
Protocol for the Synthesis of 5-Chloro-2-thiophenecarboxylic Acid from 2-Thiophenecarboxaldehyde[13][14]
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium hydroxide in water and cool it to -5 to 0°C.
-
Addition of Aldehyde: Slowly add 2-thiophenecarboxaldehyde to the cold sodium hydroxide solution while maintaining the internal temperature between -5 and 0°C. The addition should take approximately 2 hours.
-
Chlorination: After the addition is complete, slowly bubble chlorine gas through the reaction mixture. Control the temperature between 15 and 30°C. The chlorination should take about 4 hours.
-
Reaction Completion: After the chlorine addition is complete, continue to stir the reaction mixture at 15 to 30°C for an additional 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 5-10°C. Quench the reaction by adding a 10% aqueous solution of sodium sulfite until a starch-iodide test is negative.
-
Add dichloromethane and stir for 30 minutes. Separate the layers.
-
To the aqueous layer, add 30% hydrochloric acid dropwise to adjust the pH to 1-2, which will precipitate the product as a white solid.
-
Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 5-chloro-2-thiophenecarboxylic acid.[16]
Protocol for the Conversion of a Halogenated 2-Thiophenecarboxylic Acid to its Acid Chloride[1][17][18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place the halogenated 2-thiophenecarboxylic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[15]
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acid chloride can often be used in the next step without further purification. If necessary, purify by vacuum distillation.[17][18]
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]
- 4. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 5. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 13. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 15. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 16. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 17. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 18. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Thieno[3,2-b]indoles via Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]indole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis is of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-b]indoles, with a focus on modern cyclization strategies. The key methods covered include Palladium-catalyzed Buchwald-Hartwig amination, Cadogan reductive cyclization, and a one-pot sequential coupling approach.
Introduction
Thieno[3,2-b]indoles are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse biological activities, including antitumor, antifungal, antibacterial, and antituberculosis properties. Furthermore, their planar, electron-rich structure makes them valuable building blocks for organic electronic materials, such as those used in organic photovoltaics and dye-sensitized solar cells.[1][2] The development of efficient and versatile synthetic routes to this scaffold is crucial for the exploration of its full potential. This application note details several effective cyclization reactions for the synthesis of thieno[3,2-b]indoles, providing researchers with a practical guide to their preparation.
Synthetic Strategies
Several synthetic strategies have been developed for the construction of the thieno[3,2-b]indole core. The most prominent and effective methods rely on the formation of the indole ring through a C-N bond-forming cyclization reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most widely used and versatile methods for the synthesis of thieno[3,2-b]indoles is the intramolecular Palladium-catalyzed Buchwald-Hartwig amination. This reaction typically involves the cyclization of a 3-bromo-2-(2-bromophenyl)thiophene derivative in the presence of an amine. The choice of palladium catalyst and ligand is crucial for achieving high yields.
A common synthetic route starts with a Suzuki-Miyaura coupling of 2,3-dibromothiophene with a suitable boronic acid, followed by the intramolecular C-N coupling.[3]
General Workflow for Palladium-Catalyzed Synthesis:
References
Application Notes & Protocols: Development of Biologically Active Compounds from Aminothiophene Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of aminothiophene esters, a class of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are intended to serve as a practical guide for researchers engaged in the discovery and development of novel drug candidates based on this versatile scaffold.
Introduction
2-Aminothiophenes are a class of five-membered sulfur-containing heterocycles that serve as a "privileged scaffold" in medicinal chemistry.[1][2] Their derivatives, particularly esters, exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects.[3][4][5] The synthetic accessibility of this scaffold, primarily through the Gewald multicomponent reaction, allows for extensive structural diversification to optimize potency and selectivity against various biological targets.[6][7] These notes will cover the synthesis and biological characterization of these promising compounds.
I. Synthesis of 2-Aminothiophene Esters
The most common and efficient method for synthesizing 2-aminothiophene esters is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[4][5] Modern variations often employ microwave irradiation to accelerate the reaction and improve yields.[8][9]
Experimental Workflow: Synthesis and Purification
The general workflow for synthesizing and purifying 2-aminothiophene esters is outlined below.
Caption: General workflow for the synthesis and purification of 2-aminothiophene esters.
Protocol 1: Gewald Synthesis via Conventional Heating
This protocol describes a standard procedure for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester.[10]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (base)
-
Ethanol (solvent)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
In a round bottom flask, combine ethyl cyanoacetate (29.0 mmol), cyclohexanone (29.0 mmol), elemental sulfur (29.0 mmol), and ethanol (26 mL).[10]
-
Add morpholine (29.0 mmol) to the mixture while stirring at room temperature.[10]
-
Control the exothermic reaction by placing the flask in an ice bath.[10]
-
Continue stirring for 1 hour. Monitor reaction completion using Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[10]
-
Extract the residue with diethyl ether.[10]
-
Dry the ether extract over anhydrous Na₂SO₄, filter, and concentrate to a smaller volume.[10]
-
Keep the concentrated solution in a refrigerator to induce crystallization of the final product.[10]
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol provides a rapid and efficient alternative to conventional heating.[8]
Materials:
-
Appropriate aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, 1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine or morpholine, 1.0 mmol)[8]
-
Solvent (e.g., DMF or ethanol, 3 mL)[8]
-
Microwave synthesizer with appropriate reaction vials
-
Ethyl acetate, water, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 5 mL microwave reaction vial, add the ketone/aldehyde (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[8]
-
Add 3 mL of the selected solvent to the vial.[8]
-
Seal the vial and place it inside the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-30 minutes).[8]
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing ethyl acetate (20 mL).[8]
-
Wash the organic layer sequentially with water (3 x 20 mL) and brine (20 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aminothiophene derivative.[8]
II. Biological Activities and Data
Aminothiophene esters have been evaluated for a range of biological activities. The following sections summarize key findings and present quantitative data.
Anticancer Activity
Several 2-aminothiophene-3-carboxylic acid ester derivatives exhibit potent and selective cytostatic activity against various cancer cell lines, including prostate, kidney, and T-cell lymphoma lines.[11] The mechanism often involves cell cycle arrest and induction of apoptosis.[11] Some derivatives act as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation and survival signaling pathways.[12]
Table 1: In Vitro Anticancer Activity of Selected Aminothiophene Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Derivative 3b | HepG2 (Liver) | IC₅₀ | 1.84 | [12] |
| Derivative 3b | PC-3 (Prostate) | IC₅₀ | 2.56 | [12] |
| Derivative 4c | HepG2 (Liver) | IC₅₀ | 1.25 | [12] |
| Derivative 4c | PC-3 (Prostate) | IC₅₀ | 1.98 | [12] |
| Terthiophene 77 | SKOV3 (Ovarian) | IC₅₀ | 7.73 | [13] |
| Terthiophene 77 | Ishikawa (Endometrial) | IC₅₀ | 0.35 | [13] |
| Terthiophene 77 | Hec1A (Endometrial) | IC₅₀ | 0.38 |[13] |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
VEGFR-2/AKT Signaling Pathway Inhibition
Certain fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT kinase.[12] By blocking these targets, the compounds inhibit downstream signaling cascades that are crucial for tumor growth, angiogenesis, and survival.
Caption: Inhibition of the VEGFR-2/AKT signaling pathway by aminothiophene derivatives.
Antimicrobial Activity
Aminothiophene derivatives have demonstrated significant activity against various bacteria and fungi.[2] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of Selected Aminothiophene Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Derivative 13c | S. aureus | 0.39 - 1.56 | [14] |
| Derivative 13f | S. aureus | 0.39 - 1.56 | [14] |
| Derivative 13g | S. aureus | 0.39 - 1.56 | [14] |
| Oxadiazole 21 | Multidrug-resistant S. aureus | 0.20 - 0.78 | [14] |
| 2-bromo-3,5-dinitrothiophene | E. coli | < 1 | [14] |
| 2-bromo-3,5-dinitrothiophene | M. luteus | < 1 | [14] |
| 2-bromo-3,5-dinitrothiophene | A. niger | 1 |[14] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.
Antileishmanial Activity
Derivatives of 2-aminothiophene have emerged as promising candidates for the treatment of leishmaniasis, a parasitic disease.[15] Studies have shown their effectiveness against both promastigote and amastigote forms of Leishmania amazonensis.
Table 3: Antileishmanial Activity of Selected Aminothiophene Derivatives against L. amazonensis
| Compound | Form | IC₅₀ (µM) | Reference |
|---|---|---|---|
| TN6-7 | Promastigote | 14.2 | [15] |
| TN6-4 | Promastigote | 85.3 | [15] |
| TN6-3 | Promastigote | 100.8 | [15] |
| TN6-2 | Promastigote | 17.9 | [15] |
| Analogue 33 | Promastigote | 9.32 | [15] |
| Analogue 34 | Promastigote | 2.14 | [15] |
| Analogue 36 | Promastigote | 2.92 | [15] |
| Analogue 39 | Promastigote | 2.15 |[15] |
III. Biological Assay Protocols
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow of the in vitro anticancer cytotoxicity MTT assay.
Procedure:
-
Cell Seeding: Culture cancer cells (e.g., HepG2, PC-3) and seed them into 96-well plates at a density of 1.2–1.8 × 10⁴ cells/well. Incubate for 24 hours to allow cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the aminothiophene ester compounds in the culture medium. Add the diluted compounds to the designated wells. Include control wells (cells with medium only).[16]
-
Incubation: Incubate the plates for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the culture medium and add a solvent like dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC₅₀ value by plotting cell viability against the compound concentration.[16]
Protocol 4: Antimicrobial Susceptibility (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.[16]
-
Inoculation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) and inoculate each well.[16]
-
Controls: Include a sterility control (medium only) and a growth control (medium with inoculum, no compound).[16]
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Protocol 5: Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol describes a general method to quantify the inhibitory effect of a compound on a specific kinase, such as VEGFR-2, using a luminescence-based assay.[12][16]
Caption: General workflow for a luminescence-based kinase inhibition assay.
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase (e.g., VEGFR-2), its specific substrate, ATP, and the test inhibitor at various concentrations in a reaction buffer.[16]
-
Reaction Incubation: Allow the reaction to proceed for a specified time at an optimal temperature.
-
Reaction Termination: Add a reagent (such as ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.[16]
-
Signal Generation: Add a kinase detection reagent that uses the ADP generated from the kinase reaction to produce a luminescent signal. The amount of light produced is proportional to the kinase activity.[16]
-
Luminescence Measurement: Quantify the luminescent signal using a luminometer.[16]
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates kinase inhibition. Calculate IC₅₀ values from the dose-response curves.[16] For VEGFR-2, sorafenib can be used as a reference compound.[12]
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Aminothiophene Esters in the Synthesis of Novel Materials and Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminothiophene esters are a versatile class of heterocyclic compounds that serve as crucial building blocks in the development of a wide array of new materials and specialty chemicals. Their unique structural and electronic properties, stemming from the electron-rich thiophene ring and the functionalizable amino and ester groups, make them highly valuable synthons. This document provides detailed application notes and experimental protocols for the utilization of aminothiophene esters in medicinal chemistry, materials science, and the synthesis of specialty chemicals.
I. Applications in Medicinal Chemistry
Aminothiophene derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities.[1] Their ability to serve as synthons for more complex, biologically active molecules has led to their investigation in various therapeutic areas.[1][2]
Anticancer Agents
Several 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as potent and selective cytostatic agents.[3] These compounds have shown remarkable selectivity for certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[3] The mechanism of action for some of these compounds involves the preferential suppression of protein synthesis over DNA or RNA synthesis, leading to cell cycle arrest in the G1 phase and induction of apoptosis in cancer cells.[3]
Table 1: Cytostatic Activity of Selected 2-Aminothiophene-3-Carboxylic Acid Ester Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Prostate Cancer | nanomolar range | [3] |
| Derivative 15b | A2780 (Ovarian) | 12 ± 0.17 | [4] |
| Derivative 15b | A2780CP (Ovarian) | 10 ± 0.15 | [4] |
Antileishmanial Agents
2-Aminothiophene derivatives have emerged as promising candidates for the development of new drugs against leishmaniasis.[5] Modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring have been shown to modulate their antileishmanial activity.[5]
Table 2: Antileishmanial Activity of 2-Aminothiophene Derivatives against L. amazonensis
| Compound | IC50 (µM) - Promastigote | IC50 (µM) - Amastigote | Reference |
| TN8-7 | 5.8 | - | [5] |
| TN6-1 | 7.2 | - | [5] |
| TN7 | 10.0 | - | [5] |
| 1a | 1.20 | 0.71 | [2] |
| 1b | 1.20 | 0.71 | [2] |
Antimicrobial Agents
Substituted 2-aminothiophenes have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[6][7]
Table 3: Minimum Inhibitory Concentration (MIC) of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives
| Compound | Proteus vulgaris (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Reference |
| 2a | 12.5 | 12.5 | 12.5 | 25 | [6] |
| 2b | 100 | 50 | 12.5 | 25 | [6] |
| 2c | 25 | 50 | 12.5 | 50 | [6] |
Glucagon-like Peptide 1 Receptor (GLP-1R) Modulators
2-Aminothiophene derivatives have been identified as a new class of small molecule positive allosteric modulators (PAMs) of the GLP-1 receptor, a key target in the treatment of type 2 diabetes.[8] These compounds can enhance the activity of the GLP-1 peptide, leading to increased insulin secretion.[8]
II. Applications in Materials Science
The unique electronic and optical properties of the thiophene ring make its derivatives, including aminothiophene esters, valuable components in the development of organic electronic materials.[9][10]
Organic Semiconductors
Thiophene-based molecules are fundamental building blocks for organic semiconductors used in a variety of electronic devices.[10] The ability to functionalize the thiophene ring allows for the fine-tuning of material properties such as charge mobility and light absorption/emission wavelengths.[10] Polythiophenes functionalized with ester groups have been synthesized via methods like direct arylation polycondensation, offering precise control over the polymer's regioregularity, which in turn influences its electronic properties.[11]
Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are widely used in the active layers of OPVs to improve light-harvesting and charge separation, and in OLEDs as emissive or charge transport materials to enhance efficiency and lifespan.[9] The synthesis of high molecular weight thiophene-containing conjugated polymers for these applications can be achieved through Suzuki polycondensation.[12]
III. Applications in Specialty Chemicals
Aminothiophene esters serve as versatile intermediates in the synthesis of a range of specialty chemicals, including dyes and agrochemicals.[13]
Dyes and Pigments
Aminothiophene-based azo dyes are utilized as disperse dyes for polyester fabrics, offering excellent brightness.[14] The synthesis often involves the diazotization of the 2-aminothiophene derivative followed by coupling with a suitable aromatic compound.
Table 4: Color Strength of Aminothiophene-Based Disperse Dyes
| Dye No. | Color Shade | K/S Value | Reference |
| 3 | Yellowish-brown | 13.33 | [14] |
| 4 | Brown | 17.78 | [14] |
| 7 | Cream | 6.79 | [14] |
| 8 | Light brown | 10.49 | [14] |
| 9 | Brownish-yellow | 16.30 | [14] |
Agrochemicals
Thiophene derivatives are incorporated into the synthesis of various pesticides, herbicides, and fungicides.[13] The thiophene moiety can enhance the biological activity and stability of these agricultural chemicals.[13]
IV. Experimental Protocols
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes and their esters.[15][16] This multicomponent reaction offers a straightforward route to highly substituted thiophenes.[17][18]
Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carboxylic Acid Esters
This protocol is a generalized procedure for the rapid synthesis of 2-aminothiophene esters using microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating.[19]
Materials:
-
Appropriate aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or pyrrolidine) (1.0 mmol)[19]
-
Solvent (e.g., ethanol or DMF) (3 mL)[19]
-
5 mL microwave reaction vial
-
Microwave synthesizer
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone, the active methylene nitrile, elemental sulfur, and the chosen base.[19]
-
Add the appropriate solvent to the vial.[19]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 70-120°C) for a specified time (e.g., 20 minutes).[19]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[19]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-aminothiophene derivative.[19]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Conventional Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol describes a conventional, solvent-based synthesis of a specific 2-aminothiophene ester.
Materials:
-
Acetophenone (ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (base)
-
Ethanol (solvent)
Procedure:
-
Combine the ketone, elemental sulfur, and ethyl cyanoacetate in a round-bottom flask.[6]
-
Add ethanol as the solvent.
-
Slowly add diethylamine to the mixture.[8]
-
Stir the reaction mixture at room temperature overnight.[8]
-
Pour the reaction mixture into crushed ice to precipitate the product.[6]
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure product.[6]
V. Visualizations
Gewald Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 2-aminothiophene esters via the Gewald reaction.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-Amino-5-Aryl-4-Methylthiophene-2-Carboxylates via Flash Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates using flash chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the flash chromatography of the target compounds.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | The solvent system is not optimal. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a mobile phase that provides good separation between the desired compound and impurities (aim for a ΔRf > 0.2). |
| The column is overloaded with the crude material. | Reduce the amount of crude product loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly to avoid air bubbles or cracks.[1] | |
| Product Streaking or "Tailing" During Elution | The amino group on the thiophene is interacting strongly with the acidic silica gel. | Deactivate the silica gel by preparing a slurry with the initial, non-polar eluent containing 1-2% triethylamine.[1] Alternatively, add 1-2% triethylamine to the mobile phase throughout the purification. |
| The compound is too polar for the current solvent system. | Gradually increase the polarity of the mobile phase. If streaking persists, consider an alternative stationary phase like neutral alumina.[2] | |
| Low or No Recovery of the Product | The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale purification.[3] If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[3] |
| The elution solvent is not polar enough to displace the compound from the column. | After eluting with the primary solvent system, flush the column with a significantly more polar solvent (e.g., 10-20% methanol in dichloromethane) to recover highly retained compounds. | |
| The compound is insoluble in the loading solvent and precipitated at the top of the column. | Ensure the crude mixture is fully dissolved in a minimal amount of solvent before loading. If solubility is an issue, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column. | |
| Product Elutes Too Quickly (in the Solvent Front) | The mobile phase is too polar. | Start with a less polar solvent system. For example, begin with 100% hexane or cyclohexane and gradually introduce the more polar solvent (e.g., ethyl acetate). |
| Inconsistent Elution Profile Between Runs | The column was not properly equilibrated. | Before loading the sample, ensure the column is thoroughly equilibrated with the initial mobile phase until the baseline is stable. |
| The solvent composition is inconsistent. | Prepare fresh mobile phase for each purification and ensure accurate measurement of solvent ratios. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates?
A good starting point, based on documented purifications, is a non-polar/polar solvent system such as cyclohexane/ethyl acetate or petroleum ether/ethyl acetate.[4] It is recommended to start with a low percentage of the polar solvent (e.g., 5-10%) and gradually increase the polarity.
Q2: My compound has an amino group. Do I need to take special precautions with silica gel?
Yes, the basic amino group can interact with the acidic silanol groups on the surface of silica gel, which can lead to peak tailing and potential decomposition.[1] To mitigate this, you can either use silica gel that has been deactivated with a base like triethylamine or add a small percentage (1-2%) of triethylamine to your eluent.[1]
Q3: How do I choose between a gradient and isocratic elution?
For complex mixtures with components of varying polarities, a gradient elution is generally more effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound and any more polar impurities. Isocratic elution (using a constant solvent composition) can be effective if the impurities are well-separated from your product on a TLC plate.
Q4: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel (or another inert support) and then loading this solid material onto the top of your column. This technique is particularly useful when your compound has poor solubility in the initial, non-polar mobile phase. It prevents the compound from precipitating at the top of the column and often leads to better separation.
Q5: Can I use a stationary phase other than silica gel?
Yes. If your compound is sensitive to the acidic nature of silica gel, neutral alumina can be a good alternative.[2] For very non-polar compounds, reversed-phase flash chromatography using a C18-functionalized silica stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) may also be an option.[5]
Experimental Protocol: Flash Chromatography Purification
This protocol provides a general methodology for the purification of methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare the initial (less polar) and final (more polar) mobile phases. For example, "Solvent A" could be 100% cyclohexane and "Solvent B" could be ethyl acetate.
-
If necessary, add 1-2% triethylamine to "Solvent B" to prevent tailing.
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which it is highly soluble).
-
Carefully apply the sample to the top of the column.
-
Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
-
Begin elution with the initial, non-polar mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent. The steepness of the gradient will depend on the separation achieved on the TLC plate.
-
Maintain a consistent flow rate.
5. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
6. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Experimental Workflow
Caption: Workflow for flash chromatography purification.
References
Technical Support Center: Optimizing Palladium-Catalyzed Direct Arylation to Inhibit Amination Reactions
Welcome to the technical support center for palladium-catalyzed direct arylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating the common side reaction of amination during C-H arylation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to favor the desired direct arylation product over the amination byproduct.
Q1: My reaction is producing a significant amount of amination byproduct. How can I suppress it?
Potential Causes:
-
The chosen ligand is not selective for C-H activation over C-N bond formation.
-
The reaction conditions (base, solvent, temperature) favor the amination pathway.
-
The substrate itself is highly susceptible to amination.
Solutions:
-
Ligand Selection: The choice of ligand is critical in controlling the selectivity between direct arylation and amination. Sterically hindered and electron-rich ligands often promote the desired C-H activation.
-
For Heterocycles: When arylating heterocycles like oxazoles, specific phosphine ligands can direct the regioselectivity and yield of the direct arylation.[1] For instance, RuPhos has been shown to be effective for C-2 arylation of oxazole.[1]
-
For Amines as Directing Groups: In cases where an amine is part of the substrate and acts as a directing group, the choice of a transient directing group can be crucial for site-selective arylation.[2]
-
-
Base and Solvent Optimization: The nature of the base and solvent system plays a significant role in the reaction outcome.
-
A switch in base from a strong base like NaOtBu to a weaker base like K₂CO₃ or Cs₂CO₃ can sometimes suppress amination.[1][3]
-
The polarity of the solvent can influence the reaction pathway. For example, in the direct arylation of oxazole, polar solvents favor C-5 arylation while nonpolar solvents favor C-2 arylation.[1]
-
-
Temperature Adjustment: Lowering the reaction temperature may decrease the rate of the undesired amination reaction more than the direct arylation. However, this needs to be optimized for each specific reaction.
Q2: I am observing hydrodehalogenation of my aryl halide starting material in addition to amination.
Potential Causes:
-
The catalytic system is promoting β-hydride elimination.
-
The presence of a hydrogen source in the reaction mixture.
Solutions:
-
Ligand Modification: The use of bulky ligands can disfavor β-hydride elimination. For instance, in Rh-catalyzed arylations, specific phosphine ligands were developed to reduce hydrodehalogenation.[4]
-
Reaction Additives: The addition of a co-catalyst or an additive can sometimes suppress side reactions. However, be cautious as some additives, like halides, can inhibit the desired reaction.[5]
Q3: The direct arylation is sluggish, and forcing conditions are leading to more amination.
Potential Causes:
-
The C-H bond being targeted is not sufficiently acidic.
-
The catalyst is being deactivated.
Solutions:
-
Use of Additives: Pivalic acid is a common additive in direct arylation reactions that can act as a proton shuttle and facilitate the C-H activation step.[6]
-
Catalyst Pre-activation: Ensuring the active Pd(0) species is efficiently generated is crucial. The choice of palladium precursor and any pre-activation steps can be optimized.
-
Solvent Choice: The solvent can significantly impact the reaction rate. For example, using diethylacetamide (DEAc) as a ligand and maximizing reactant concentration has been shown to improve efficiency in the direct arylation of 1,3-benzodioxole.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic competition between direct arylation and amination?
In palladium-catalyzed reactions, both direct arylation (a C-H activation/C-C coupling process) and amination (a Buchwald-Hartwig type C-N coupling) proceed through a common Pd(0)/Pd(II) catalytic cycle. The selectivity is determined by the relative rates of two key steps: C-H activation of the arene versus the reaction of the palladium-halide intermediate with the amine. The choice of ligand, base, and solvent can influence the kinetics of these competing pathways.
Q2: Which ligands are generally recommended to favor direct arylation over amination?
While the optimal ligand is substrate-dependent, some general guidelines exist:
-
Bulky Biarylphosphine Ligands: Ligands like RuPhos and XPhos are often effective in promoting direct arylation.[1][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be effective in promoting direct arylation while potentially disfavoring amination.
-
Specialized Ligands: For specific applications, novel ligands have been developed. For example, the KPhos ligand was designed to suppress side reactions in the amination of aryl halides with aqueous ammonia.[8][9][10]
Q3: How does the choice of base influence the selectivity between direct arylation and amination?
The base plays a crucial role in both the C-H activation step of direct arylation and the deprotonation of the amine in the amination pathway.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These are commonly used in Buchwald-Hartwig amination and can promote the amination side reaction.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often employed in direct arylation protocols and can help to suppress the competing amination.[1][3] The choice between these can also affect selectivity and yield.
Q4: Can water in the reaction mixture affect the outcome?
Yes, water can have a significant impact. While some direct arylation reactions can be performed in aqueous media, water can also lead to competing hydroxylation side reactions.[8][9] It is generally advisable to use anhydrous solvents and reagents unless the protocol specifically calls for aqueous conditions.
Data Summary
The following tables summarize quantitative data from the literature on the effect of various reaction parameters on the selectivity of direct arylation versus amination.
Table 1: Effect of Ligand on the Regioselective Direct Arylation of Oxazole [1]
| Entry | Ligand | Solvent | C-2 Arylation Yield (%) | C-5 Arylation Yield (%) | C-2:C-5 Selectivity |
| 1 | P(Cy)₃ | Toluene | 65 | 13 | 5:1 |
| 2 | P(tBu)₃ | Toluene | 75 | 5 | 15:1 |
| 3 | RuPhos | Toluene | 85 | <1 | >100:1 |
| 4 | RuPhos | DMA | 10 | 70 | 1:7 |
Table 2: Influence of Base on the Direct Arylation of Oxazole with 2-Bromo-5-fluoropyridine [1]
| Entry | Base | C-2 Arylation Yield (%) | C-5 Arylation Yield (%) | C-2:C-5 Selectivity | |---|---|---|---|---|---| | 1 | K₂CO₃ | 50 | 20 | 2.5:1 | | 2 | Cs₂CO₃ | 80 | <1 | >100:1 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Direct Arylation of Oxazole at C-2 [1]
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (3 equivalents).
-
Add the aryl halide (1 equivalent) and oxazole (2 equivalents).
-
Add toluene as the solvent to achieve a 0.2 M concentration of the aryl halide.
-
Add pivalic acid (0.4 equivalents).
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent, filtered, and concentrated.
-
The crude product is then purified by column chromatography.
Protocol 2: General Procedure for the Direct Arylation of 1,3-Benzodioxole [6]
-
Under an inert atmosphere, a Schlenk tube is charged with a magnetic stirring bar, 4-bromotoluene (1 mmol), 1,3-benzodioxole (5 mmol), K₂CO₃ (1.3 equivalents, 180 mg), and PivOH (0.3 equivalents, 0.036 mL).
-
Na₂PdCl₄ (1 mol%, 0.01 mmol, 2.9 mg) in diethylacetamide (DEAc) (0.3 mL, 2.4 mmol) is added.
-
The mixture is heated to 120 °C for 18 hours.
-
After cooling to room temperature, the suspension is filtered over a silica plug.
-
The filtrate is evaporated to dryness, and the crude product is purified by column chromatography.
Visualizations
Caption: Competing catalytic pathways for direct arylation and amination.
Caption: Troubleshooting flowchart for inhibiting amination.
Caption: General experimental workflow for direct arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 7. An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides [organic-chemistry.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride
Welcome to the technical support center for the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 4-bromo-3-methyl-2-thiophenecarboxylic acid to its acyl chloride?
The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).[1] Other chlorinating agents such as oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃) can also be used, but thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
Q2: What is the general reaction mechanism for the conversion using thionyl chloride?
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl gases.
Q3: What are some potential side reactions to be aware of during the synthesis?
Several side reactions can occur, potentially lowering the yield and purity of the desired product. These include:
-
Decarboxylation: Thiophenecarboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[2]
-
Ring Chlorination: Thionyl chloride can act as an electrophilic chlorinating agent for electron-rich aromatic rings, which could lead to undesired chlorination of the thiophene ring.[3]
-
Side reactions involving the methyl group: In some cases, methyl groups on heteroaromatic rings can undergo chlorination when heated with thionyl chloride.[4]
-
Hydrolysis: The product, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, is sensitive to moisture and can hydrolyze back to the carboxylic acid.[5]
Q4: How can I purify the final product?
Purification is typically achieved by distillation under reduced pressure.[6] It is crucial to ensure all glassware is dry and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. If distillation is not feasible or does not remove all impurities, column chromatography on silica gel can be an alternative, although care must be taken to use anhydrous solvents and perform the chromatography quickly.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The 4-bromo-3-methyl-2-thiophenecarboxylic acid may contain impurities, or the thionyl chloride may have decomposed due to improper storage. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Ensure Reagent Purity: Use pure, dry starting material. Thionyl chloride should be colorless or pale yellow; if it is dark, it may need to be distilled before use. 2. Optimize Reaction Conditions: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or ¹H NMR). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. Refluxing in an inert solvent like toluene or even neat thionyl chloride can be effective.[7] |
| Product is a Dark Color | 1. Decomposition: The starting material or product may be decomposing at high temperatures. 2. Impurities in Thionyl Chloride: Old or impure thionyl chloride can cause discoloration. | 1. Use Milder Conditions: Avoid excessive heating. If possible, run the reaction at a lower temperature for a longer duration. 2. Purify Thionyl Chloride: Distill the thionyl chloride before use. |
| Formation of a Major Byproduct | 1. Side Reactions: This could be due to decarboxylation, ring chlorination, or other side reactions. 2. Moisture Contamination: Presence of water leads to the hydrolysis of the product back to the carboxylic acid. | 1. Control Reaction Temperature: Carefully control the reaction temperature to minimize temperature-dependent side reactions. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents if applicable. |
| Difficulty Removing Excess Thionyl Chloride | 1. High Boiling Point of Product: The product might be co-distilling with the thionyl chloride. | 1. Azeotropic Removal: Add a dry, inert solvent like toluene and distill. Toluene forms a lower-boiling azeotrope with thionyl chloride, facilitating its removal at a lower temperature. This can be repeated to ensure complete removal. 2. Vacuum Distillation: After the initial removal of the bulk of the thionyl chloride, apply a high vacuum to remove the remaining traces at a lower temperature. |
Experimental Protocols
General Protocol for the Synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride
This protocol is a general guideline and may require optimization.
Materials:
-
4-bromo-3-methyl-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent or for azeotropic removal)
-
Dry glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-bromo-3-methyl-2-thiophenecarboxylic acid.
-
Under an inert atmosphere, add an excess of thionyl chloride (typically 2-5 equivalents) dropwise at room temperature. An anhydrous solvent like toluene can be used if desired.
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux and maintain for 1-3 hours. The reaction progress should be monitored (e.g., by observing the cessation of gas evolution or by TLC analysis of quenched aliquots).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation. To ensure complete removal, anhydrous toluene can be added, and the distillation continued to azeotropically remove the remaining thionyl chloride.
-
The crude 4-bromo-3-methyl-2-thiophenecarbonyl chloride can then be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
Technical Support Center: One-Pot Bromination/Debromination of 3-Methylthiophene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the one-pot bromination/debromination procedure of 3-methylthiophene. This method is designed to control the synthesis of specific brominated 3-methylthiophene isomers by first inducing polybromination and subsequently, through selective debromination, achieving the desired product, such as 2-bromo-3-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of a one-pot bromination/debromination procedure for 3-methylthiophene?
A1: The main advantage is the ability to achieve high regioselectivity for specific monobrominated products, which can be challenging to obtain directly. By first driving the reaction to the more easily formed 2,5-dibromo-3-methylthiophene and then selectively removing the bromine at the 5-position in the same reaction vessel, you can often achieve a higher yield and purity of the desired 2-bromo isomer compared to direct monobromination, which may produce a mixture of isomers. This approach also saves time and resources by avoiding the isolation and purification of the dibrominated intermediate.
Q2: Which brominating agents are suitable for the initial bromination step?
A2: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of thiophenes.[1] It is favored for its ease of handling compared to liquid bromine. The number of equivalents of NBS used is critical in controlling the extent of bromination. For the initial polybromination to 2,5-dibromo-3-methylthiophene, at least two equivalents of NBS are required.
Q3: What are the common reagents for the selective debromination step?
A3: Selective debromination at the α-positions (2- and 5-positions) of the thiophene ring can be achieved using organolithium reagents like n-butyllithium (n-BuLi) followed by a proton source (e.g., water or alcohol).[2] The regioselectivity of this process is often driven by the kinetic acidity of the ring protons, with the proton at the 5-position of a 2-bromo-3-substituted thiophene being more accessible for metal-halogen exchange. Another approach involves the use of zinc dust in the presence of an acid, such as acetic acid.[3]
Q4: How can I monitor the progress of both the bromination and debromination reactions?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture, you can observe the consumption of the starting material (3-methylthiophene), the formation of the dibrominated intermediate, and its subsequent conversion to the final monobrominated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired monobrominated product. | Incomplete initial bromination. | Ensure at least two equivalents of NBS are used for the initial dibromination step. The reaction time for bromination may also need to be extended. |
| Non-selective debromination. | The temperature during the addition of the debrominating agent (e.g., n-BuLi) is critical. Maintain a low temperature (e.g., -78 °C) to enhance selectivity. The choice of quenching agent can also influence the outcome. | |
| Loss of product during workup. | Ensure proper pH adjustment during the workup to avoid product degradation. Use appropriate extraction solvents. | |
| Formation of multiple brominated isomers. | Incorrect reaction conditions for bromination. | The choice of solvent and temperature can affect the regioselectivity of bromination. For NBS bromination, solvents like chloroform and acetic acid are commonly used.[4] |
| Incomplete debromination. | The amount of debrominating agent may be insufficient. Use a slight excess of the reagent and allow for adequate reaction time. | |
| Over-reduction/complete debromination to 3-methylthiophene. | Excess of debrominating agent. | Carefully control the stoichiometry of the debrominating reagent. Add the reagent dropwise and monitor the reaction closely by TLC or GC. |
| Reaction temperature is too high. | Perform the debromination at a lower temperature to control the reactivity of the debrominating agent. | |
| Presence of starting material (3-methylthiophene) in the final product. | Incomplete initial bromination. | Increase the amount of brominating agent or prolong the reaction time for the first step. |
| Re-formation from a lithiated intermediate. | Ensure the reaction is conducted under an inert atmosphere to prevent quenching of any organolithium intermediates by atmospheric moisture. | |
| Side-chain bromination. | Radical reaction conditions. | While less common for ring bromination, ensure the reaction is performed in the dark and at a controlled temperature to minimize radical pathways that could lead to bromination of the methyl group. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the one-pot bromination/debromination of 3-methylthiophene. Please note that yields can vary based on specific reaction conditions and scale.
| Parameter | Bromination Step | Debromination Step (in-situ) | Overall (One-Pot) | Reference |
| Starting Material | 3-Methylthiophene | 2,5-Dibromo-3-methylthiophene | 3-Methylthiophene | - |
| Reagents | NBS (2.2 equiv.), CHCl₃/AcOH | n-BuLi (1.1 equiv.), THF; then H₂O | - | [5][6] |
| Reaction Time | 11 hours | 1-2 hours | 12-14 hours | [1][6] |
| Temperature | Reflux | -78 °C to Room Temperature | - | [1][6] |
| Yield of Intermediate | ~78% (isolated) | - | - | [1] |
| Yield of Final Product | - | - | 60-75% (estimated) | - |
| Purity | >98% (GC) | - | >95% (after purification) | [1] |
Experimental Protocol: One-Pot Synthesis of 2-Bromo-3-methylthiophene
This protocol outlines a representative one-pot procedure for the synthesis of 2-bromo-3-methylthiophene from 3-methylthiophene.
Materials:
-
3-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Bromination:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add 3-methylthiophene (1.0 equiv.).
-
Dissolve the 3-methylthiophene in a 1:1 mixture of chloroform and acetic acid.
-
Add N-bromosuccinimide (2.2 equiv.) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed and the formation of 2,5-dibromo-3-methylthiophene is maximized (approximately 11 hours).[1]
-
Cool the reaction mixture to room temperature.
-
-
Solvent Exchange and Debromination:
-
Carefully remove the chloroform and acetic acid under reduced pressure.
-
Add anhydrous tetrahydrofuran (THF) to dissolve the crude 2,5-dibromo-3-methylthiophene.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise via a syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.[6]
-
Quench the reaction by the slow addition of water.
-
-
Workup and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 2-bromo-3-methylthiophene.
-
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of 2-bromo-3-methylthiophene.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
Technical Support Center: Dehydration of 3-Methylthiophene-2-carboxamide using POCl₃
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of 3-methylthiophene-2-carboxamide to 3-methylthiophene-2-carbonitrile using phosphorus oxychloride (POCl₃).
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of 3-methylthiophene-2-carboxamide.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive POCl₃ due to hydrolysis. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material or solvent. | 1. Use freshly distilled or a new bottle of POCl₃. 2. Gradually increase the reaction temperature (e.g., from room temperature to reflux) and monitor the reaction progress by TLC or GC. 3. Ensure the 3-methylthiophene-2-carboxamide is pure and dry. Use anhydrous solvents. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, leading to polymerization of the thiophene ring. 2. Presence of strong acids leading to decomposition. | 1. Maintain a controlled temperature. Consider dropwise addition of POCl₃ at a lower temperature before heating. 2. Use a non-coordinating or weakly coordinating solvent. The addition of a hindered, non-nucleophilic base like pyridine can scavenge HCl produced. |
| Product is Contaminated with a Chlorinated Byproduct | The Vilsmeier-Haack type intermediate can lead to chlorination of the thiophene ring, especially at elevated temperatures. | 1. Lower the reaction temperature. 2. Reduce the amount of POCl₃ used to near stoichiometric amounts. 3. Minimize reaction time. |
| Difficult Product Isolation | The product, 3-methylthiophene-2-carbonitrile, may be soluble in the aqueous layer during workup, or form an emulsion. | 1. Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. 2. Use a different extraction solvent (e.g., dichloromethane, ethyl acetate). 3. If an emulsion forms, allow it to stand or add a small amount of brine. |
| Incomplete Reaction | The reaction has not reached completion, leaving unreacted starting material. | 1. Increase the reaction time. 2. Add a slight excess of POCl₃ (e.g., 1.1-1.2 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the dehydration of 3-methylthiophene-2-carboxamide with POCl₃?
A1: The dehydration of a primary amide with phosphorus oxychloride to a nitrile follows a well-established mechanism. The carbonyl oxygen of the amide attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate. Subsequent elimination of dichlorophosphoric acid and a proton leads to the formation of the nitrile.[1][2][3]
Q2: What are the recommended reaction conditions?
A2: While a specific protocol for 3-methylthiophene-2-carboxamide is not widely published, general conditions for amide dehydration with POCl₃ often involve heating the amide with a slight excess of POCl₃ in an inert solvent like dichloromethane (DCM), chloroform, or toluene. The reaction temperature can range from room temperature to the reflux temperature of the solvent. The use of a base like pyridine is also common to neutralize the HCl generated during the reaction.[4][5]
Q3: What are the potential side reactions?
A3: The primary side reaction of concern is the chlorination of the electron-rich thiophene ring, a Vilsmeier-Haack type reaction. Polymerization or decomposition of the starting material or product can also occur, especially at high temperatures, leading to the formation of tarry substances.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product, 3-methylthiophene-2-carbonitrile, will have a higher Rf value than the more polar starting material, 3-methylthiophene-2-carboxamide.
Q5: What is the best workup and purification procedure?
A5: A typical workup involves carefully quenching the reaction mixture with ice-water, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocols
Detailed Methodology: Dehydration of 3-Methylthiophene-2-carboxamide
Materials:
-
3-methylthiophene-2-carboxamide
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous dichloromethane (DCM) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylthiophene-2-carboxamide (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| 3-methylthiophene-2-carboxamide | C₆H₇NOS | 141.19 | - | Solid |
| 3-methylthiophene-2-carbonitrile | C₆H₅NS | 123.18 | 91 °C @ 15 mmHg | Clear colorless to pale yellow liquid |
Visualizations
Caption: Reaction pathway for the dehydration of 3-methylthiophene-2-carboxamide.
Caption: General experimental workflow for the synthesis of 3-methylthiophene-2-carbonitrile.
Caption: Troubleshooting decision tree for low yield in the dehydration reaction.
References
- 1. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles [mdpi.com]
- 2. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Large-Scale Synthesis of Halogenated Thiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of halogenated thiophenes.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct Halogenation
Q: My large-scale direct bromination of thiophene yields almost exclusively 2,5-dibromothiophene, but I need 2-bromothiophene. How can I improve the selectivity for mono-bromination?
A: Direct halogenation of thiophene is highly reactive and tends to favor di-substitution at the 2- and 5-positions.[1] To achieve selective mono-bromination on a large scale, precise control of reaction conditions is crucial.
-
Stoichiometry and Addition Rate: Use only one equivalent of the brominating agent (e.g., N-bromosuccinimide or bromine). A slow, controlled addition of the halogenating agent at a low temperature can help to prevent over-halogenation.
-
Temperature Control: Perform the reaction at a reduced temperature. Halogenation of thiophene is rapid even at -30°C.[1] Maintaining a consistently low temperature throughout the reaction and addition process is critical for selectivity.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Less polar solvents can sometimes temper the reactivity of the halogenating agent.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Difficulty Synthesizing 3-Halogenated Thiophenes
Q: I need to synthesize 3-bromothiophene on a kilogram scale, but direct bromination is not working. What is a reliable large-scale method?
A: Direct bromination of thiophene is highly selective for the 2- and 5-positions, making the synthesis of 3-bromothiophene challenging via this route.[2] A common and scalable strategy involves a multi-step process of exhaustive bromination followed by selective reduction.[2]
-
Exhaustive Bromination: Thiophene is first treated with an excess of bromine to produce 2,3,5-tribromothiophene.
-
Selective Debromination (Reduction): The resulting 2,3,5-tribromothiophene is then selectively debrominated at the α-positions (2- and 5-positions) using a reducing agent like zinc dust in acetic acid.[1] This selectively removes the bromine atoms at the more reactive positions, leaving the desired 3-bromothiophene.
Another advanced method involves the "halogen dance" reaction, where a halogen atom migrates to a different position on the thiophene ring under the influence of a strong base like lithium diisopropylamide (LDA).[3] However, this method can be complex to control on a large scale.
Reaction Pathway for 3-Bromothiophene Synthesis
Caption: Synthesis pathway for 3-bromothiophene.
Issue 3: Product Purification Challenges
Q: My crude product is a mixture of halogenated thiophene isomers with very close boiling points. How can I effectively purify my target compound on a large scale?
A: The purification of halogenated thiophene isomers is a significant challenge due to their similar physical properties.
-
Fractional Distillation: For isomers with a sufficient boiling point difference, high-efficiency fractional distillation under reduced pressure is the primary method for large-scale purification.[4]
-
Crystallization: If the target compound is a solid, crystallization can be a highly effective method. This involves dissolving the crude mixture in a suitable solvent and then cooling it to allow the desired isomer to crystallize out, leaving impurities in the solution.[4] The filtration is often performed at low temperatures (e.g., 0°C to -20°C) to maximize recovery.[4]
-
Chromatography: While often used at the lab scale, large-scale chromatography can be expensive and complex. However, for high-value products, it may be a viable option.[4]
For thiophenes contaminated with thiol impurities, a method involving selective oxidation of the thiols to higher boiling point polysulfides followed by distillation has been patented.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of bromine for thiophene halogenation?
A1: Bromine is highly corrosive and toxic. Key safety measures include:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a dedicated, controlled environment.
-
Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large quantities, respiratory protection may be necessary.
-
Scrubbing System: The evolved hydrogen bromide (HBr) gas, a byproduct of the reaction, must be directed to a scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize it before venting.[2]
-
Spill Kits: Have spill kits specifically for bromine readily available.
Q2: How can I avoid the formation of tar-like byproducts in Friedel-Crafts acylation of thiophenes?
A2: Aluminum chloride, a common Lewis acid in Friedel-Crafts reactions, can react with thiophene to produce tars.[1] To avoid this, consider using a milder Lewis acid like tin tetrachloride.[1] Another effective method is to add the catalyst to a mixture of the thiophene and the acylating agent, rather than pre-mixing the thiophene and catalyst.[1]
Q3: Are there greener alternatives to traditional halogenation methods?
A3: Yes, research is ongoing into more environmentally friendly methods. One reported "green" synthesis uses sodium halides as the halogen source with copper (II) sulfate as a mediator in ethanol.[6] This method avoids the use of elemental halogens and harsh solvents.[6]
Q4: What is the "halogen dance" reaction and when is it useful?
A4: The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[3] In thiophene chemistry, it's used to synthesize isomers that are not accessible through direct halogenation. For example, treating 2-bromothiophene with a strong base like LDA can lead to the formation of 3-bromothiophene.[3] It is a powerful tool but can be challenging to control, as it often leads to a mixture of products depending on the reaction conditions.[3]
Quantitative Data Summary
Table 1: Comparison of Halogenation Conditions and Yields
| Starting Material | Halogenating Agent | Reaction Conditions | Major Product | Yield (%) | Reference |
| 3-Methylthiophene | Bromine | One-pot bromination/debromination | 2,4-Dibromo-3-methylthiophene | - | [7] |
| 2-Thiophenecarbonitrile | Chlorine Gas | 500°C, Vapor Phase | 3,4,5-Trichloro-2-thiophenecarbonitrile | 93% | [7] |
| Thiophene | Bromine (excess) | - | 2,3,5-Tribromothiophene | - | [2] |
| 2,3,5-Tribromothiophene | Zinc / Acetic Acid | Reflux | 3-Bromothiophene | 89-92% | [8] |
Table 2: Influence of Reaction Conditions on Halogen Dance of 2-Bromo-5-hexylthiophene
| Base | Temperature (°C) | Time (h) | Major Product (after trapping) | Yield (%) | Reference |
| LDA | -78 to RT | 15 | 3-Bromo-5-hexyl-2-lithiothiophene | 88 | [3] |
Key Experimental Protocols
Protocol 1: Large-Scale Synthesis of 3-Bromothiophene
This protocol is adapted from literature procedures for the synthesis of 3-bromothiophene via a two-step process.[2]
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to a caustic scrubber, charge thiophene and a solvent such as glacial acetic acid.
-
Bromine Addition: Cool the mixture to 0-5°C. Slowly add three equivalents of bromine via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by pouring the mixture into water. The crude 2,3,5-tribromothiophene may precipitate and can be collected by filtration. Wash the solid with a sodium bisulfite solution to remove any remaining bromine, then with water, and dry.
Step 2: Selective Reduction to 3-Bromothiophene
-
Reaction Setup: In a reactor equipped with a reflux condenser, mechanical stirrer, and thermometer, charge the crude 2,3,5-tribromothiophene and glacial acetic acid.
-
Zinc Addition: Add an excess of zinc dust portion-wise to control the exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to reflux for several hours until monitoring (e.g., by GC) shows the disappearance of the starting material.
-
Isolation: Cool the reaction mixture and filter to remove excess zinc. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-bromothiophene is then purified by fractional distillation under vacuum.[8]
Experimental Workflow Diagram
Caption: Workflow for large-scale 3-bromothiophene synthesis.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 5. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
- 6. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography Purification of Thiophene Derivatives on Silica Gel
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of thiophene derivatives using silica gel column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
Encountering difficulties during column chromatography is common. This guide addresses specific issues that may arise during the purification of thiophene derivatives.
| Problem | Possible Cause | Recommended Solution |
| Poor or No Separation | The solvent system (mobile phase) is too polar, causing all compounds to elute together quickly. | Select a less polar solvent system. A good starting point is a solvent mixture that gives the target compound an Rf value of 0.2-0.4 on a TLC plate.[1] |
| The solvent system is not selective enough for the compounds being separated. | Experiment with different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of a third solvent can alter the selectivity. | |
| The column is overloaded with the crude sample. | Use a larger column with more silica gel. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[2] | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks. Gently tap the column during packing to help settle the silica gel. | |
| Compound Streaks or "Tails" During Elution | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent. For basic thiophene derivatives, adding 0.5-1% triethylamine can help. For acidic derivatives, a small amount of acetic acid may be beneficial.[3] |
| The sample was overloaded. | Reduce the amount of sample loaded onto the column. | |
| The compound is sparingly soluble in the eluent. | Try a different solvent system in which the compound is more soluble. | |
| Compound is Not Eluting from the Column | The eluting solvent is too non-polar. | Gradually increase the polarity of the mobile phase (gradient elution). For example, if you start with 5% ethyl acetate in hexane, you can increase it to 10%, 20%, and so on.[3] |
| The compound has decomposed on the silica gel. | This can occur with sensitive thiophene derivatives. Consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like neutral alumina. A 2D TLC can help diagnose on-plate degradation. | |
| Low or No Recovery of the Compound | The compound is too dilute in the collected fractions to be detected by TLC. | Concentrate the fractions where the compound is expected to elute and re-analyze by TLC. |
| The compound has degraded on the column. | As mentioned above, use deactivated silica gel or an alternative stationary phase. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. | |
| Cracks or Bubbles in the Silica Bed | The column ran dry (solvent level dropped below the top of the silica). | Always keep the solvent level above the silica bed. |
| Heat was generated during packing or elution, often with more polar solvents like methanol. | Pack the column with a less polar solvent and switch to the more polar eluent gradually. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for when developing a solvent system on TLC for column chromatography?
A1: For optimal separation, you should aim for an Rf value between 0.2 and 0.4 for your target compound.[1] An Rf in this range generally provides a good balance between resolution and elution time.
Q2: My thiophene derivative is sensitive to acid. What precautions should I take when using silica gel?
A2: Silica gel is naturally acidic and can cause the degradation of acid-sensitive compounds. To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a base, typically 0.5-1% triethylamine.[3] Alternatively, you can use a different stationary phase, such as neutral alumina.
Q3: How do I choose between wet and dry loading of my sample?
A3: Wet loading, where the sample is dissolved in a minimal amount of the initial eluent and loaded directly onto the column, is often quicker. However, if your compound is not very soluble in the eluent or if you need to use a more polar solvent to dissolve it, dry loading is recommended. Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the top of the column. This technique can lead to better resolution, especially for difficult separations.
Q4: I am trying to separate regioisomers of a substituted thiophene with very similar polarities. What can I do to improve the separation?
A4: Separating regioisomers can be challenging. Here are a few strategies:
-
Solvent System Screening: Meticulously screen a variety of solvent systems using TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can provide the necessary difference in selectivity.
-
Use a Long, Narrow Column: This increases the number of theoretical plates and can enhance the separation of closely eluting compounds.
-
Employ a Shallow Gradient: Instead of a steep increase in solvent polarity, use a very gradual gradient. This can help to resolve compounds with very similar Rf values.
Q5: What are some common impurities I might encounter when synthesizing thiophene derivatives?
A5: Common impurities can include unreacted starting materials, reagents from the reaction (e.g., coupling agents), and byproducts from side reactions. A proper aqueous workup before chromatography is crucial to remove many of these impurities. For example, washing with a dilute acid can remove basic impurities, while a dilute base wash can remove acidic impurities.
Quantitative Data
The following tables provide representative data for the purification of various thiophene derivatives. Note that the optimal conditions can vary depending on the specific substitution pattern and the nature of the impurities.
Table 1: Solvent Systems and Rf Values for Selected Thiophene Derivatives
| Thiophene Derivative | Solvent System (v/v) | Approximate Rf Value |
| 3-Thiophenemethanol | Hexane:Ethyl Acetate (7:3) | 0.25 - 0.35 |
| 5-(Thiophen-2-yl)nicotinaldehyde | Hexane:Ethyl Acetate (gradient from 95:5 to 80:20) | ~0.3 in 80:20 |
| Ferrocenyl Bithiophene Thioketone | Hexane:CH₂Cl₂ (7:3) | Not specified |
| 2-Phenylthiophene | Hexane | ~0.5 |
| 3,4-dibromothiophene-2-carbaldehyde | Hexane:Dichloromethane (gradient) | ~0.3 |
Table 2: Column Chromatography Parameters and Yields
| Thiophene Derivative | Stationary Phase | Eluent | Loading Method | Typical Yield |
| 3-Thiophenemethanol | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (gradient) | Wet or Dry | >95% |
| 5-(Thiophen-2-yl)nicotinaldehyde | Silica Gel | Hexane:Ethyl Acetate (gradient) | Dry Loading Recommended | Variable |
| Ferrocenyl Bithiophene Thioketone | Silica Gel | Hexane:CH₂Cl₂ (7:3) | Not specified | 67%[4] |
| Substituted Benzo[b]thiophenes | Silica Gel (60-120 mesh) | Varies (e.g., Ethyl Acetate/Hexanes) | Not specified | Moderate to high |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol outlines the standard steps for purifying a thiophene derivative using silica gel flash column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system where the desired compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add a thin protective layer of sand on top.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (e.g., using a pump or house air) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
5. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product. Spot several fractions on a single TLC plate for comparison.
6. Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting flowchart for common chromatography issues.
References
managing side reactions during functionalization of thiophene rings
Welcome to the technical support center for the functionalization of thiophene rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: My thiophene functionalization reaction is resulting in a complex mixture of products. What are the common side reactions?
The high reactivity of the thiophene ring, particularly at the C2 and C5 positions, can lead to several side reactions.[1][2] Common issues include:
-
Over-reaction/Polysubstitution: Due to the electron-rich nature of the thiophene ring, it is highly susceptible to multiple functionalizations, especially during electrophilic substitution reactions like halogenation and nitration.[1][3] Thiophene brominates 107 times faster than benzene.[1]
-
Polymerization: Under strongly acidic conditions or in the presence of certain oxidizing agents, thiophenes can polymerize, leading to the formation of intractable tars.[1][4] This is particularly prevalent in reactions like Friedel-Crafts acylation where Lewis acids are used.[3]
-
Loss of Regioselectivity: Achieving selective functionalization at the C3 or C4 positions can be challenging, as the C2 and C5 positions are kinetically favored for electrophilic attack.[2]
-
Ring Opening: Under certain reductive conditions, such as with Raney Nickel, the thiophene ring can be desulfurized to afford the corresponding butane derivative.[1]
-
Oxidation of Sulfur: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone, especially when strong oxidizing agents are used.[1]
FAQ 2: How can I control the regioselectivity of electrophilic substitution on a thiophene ring?
Controlling regioselectivity is a critical aspect of thiophene functionalization. The inherent reactivity of the α-positions (C2 and C5) often directs incoming electrophiles to these sites.[2]
Strategies to Influence Regioselectivity:
-
Directing Groups: The presence of directing groups on the thiophene ring can influence the position of subsequent substitutions. Electron-donating groups generally activate the ring and direct ortho- and para- (relative to the substituent), while electron-withdrawing groups deactivate the ring and can favor meta-substitution, although exceptions exist.
-
Steric Hindrance: Introducing bulky substituents at the C2 or C5 positions can sterically hinder attack at these sites, thereby promoting functionalization at the less reactive C3 or C4 positions.
-
Kinetic vs. Thermodynamic Control: Reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred product. For instance, lower temperatures often favor the kinetic product.
-
Use of Protecting Groups: Temporarily blocking the more reactive positions with a protecting group can force substitution to occur at the desired, less reactive site. The protecting group can then be removed in a subsequent step.
-
Lithiation and Metal-Halogen Exchange: For highly regioselective functionalization, a common strategy is the directed ortho-metalation or halogen-metal exchange followed by quenching with an electrophile.[5][6] Lithiation of thiophene with n-butyllithium (n-BuLi) occurs selectively at the C2 position.[1][7]
The regioselectivity of Friedel-Crafts acylation, for example, strongly favors the 2-position due to the superior stability of the resulting cationic intermediate, which can be described by three resonance structures compared to the two for attack at the 3-position.[2]
Troubleshooting Guides
Problem 1: Over-reaction during Halogenation
Issue: Attempting to mono-halogenate thiophene results in the formation of di- and poly-halogenated products. Halogenation of thiophene is extremely rapid, even at low temperatures.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-halogenation.
Quantitative Data on Halogenation Conditions:
| Halogenating Agent | Solvent | Temperature (°C) | Outcome |
| 2 Br₂ in 48% HBr | - | -25 to 5 | 2-Bromothiophene |
| 2 Br₂ in 48% HBr | - | -10 to r.t. | 2,5-Dibromothiophene |
| 3 Br₂ in 48% HBr | - | 75 | 2,3,5-Tribromothiophene |
| I₂ with HNO₃ (aq) | - | 90 | 2-Iodothiophene |
Data compiled from reference[3]
Experimental Protocol: Mono-bromination of Thiophene
To a solution of thiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or chloroform, cooled to -78 °C, is added a solution of N-bromosuccinimide (NBS) (1.0 eq) in the same solvent dropwise over a period of 1 hour. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Problem 2: Low Yield and Tar Formation in Friedel-Crafts Acylation
Issue: The use of strong Lewis acids like aluminum chloride (AlCl₃) with thiophene can lead to polymerization and the formation of tars, resulting in low yields of the desired acylated product.[3]
Troubleshooting Strategies:
| Potential Cause | Recommended Solution |
| Strong Lewis Acid | Use a milder Lewis acid such as tin tetrachloride (SnCl₄) or zinc chloride (ZnCl₂). |
| Reaction Conditions | Add the catalyst to a mixture of the thiophene and the acylating agent, rather than premixing the thiophene and catalyst. |
| Alternative Catalyst | Consider using phosphoric acid as a catalyst with an anhydride as the acylating agent. |
Logical Relationship Diagram for Friedel-Crafts Acylation:
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Solvent Choice for n-Butyllithium Metallation of Tetrachlorothiophene
Introduction
Welcome to the technical support center for organolithium chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to work with the n-butyllithium (n-BuLi) metallation of tetrachlorothiophene. The choice of solvent is a critical parameter that can significantly impact the yield, selectivity, and safety of this reaction. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of solvent selection for this powerful synthetic transformation.
Troubleshooting Guide
This section addresses common problems encountered during the n-BuLi metallation of tetrachlorothiophene and provides systematic troubleshooting strategies focused on solvent choice.
Q1: My reaction is giving a low yield of the desired lithiated species. What are the likely solvent-related causes?
Low yields in organolithium reactions can often be traced back to issues with the solvent system.[1] Here's a breakdown of potential causes and solutions:
-
Solvent Purity: Organolithium reagents are extremely sensitive to protic impurities like water.[1] Ensure your solvents are rigorously dried and degassed. Ethereal solvents such as tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone ketyl.[2]
-
Solvent Decomposition by n-BuLi: Ethereal solvents can be attacked by n-BuLi, especially at elevated temperatures. THF is particularly susceptible to deprotonation and subsequent ring-opening, especially above -20°C.[1][3][4][5][6] This side reaction consumes your reagent and reduces the overall yield.[7] If your reaction requires temperatures above -78°C, consider using diethyl ether (Et₂O), which is more stable.[4]
-
Incomplete Metallation: In non-polar hydrocarbon solvents like hexanes or pentane, n-BuLi exists as large aggregates (hexamers and octamers), which are less reactive.[8][9][10] While tetrachlorothiophene is relatively acidic and can be metallated under these conditions, the reaction may be slow or incomplete. The addition of a coordinating co-solvent is often necessary.
Q2: I'm observing the formation of multiple unidentified byproducts. How can my solvent choice be contributing to this?
The formation of byproducts often points to a lack of selectivity or competing reaction pathways, which are heavily influenced by the solvent.
-
Over-metallation: In highly coordinating solvents like THF, or with the addition of powerful ligands like tetramethylethylenediamine (TMEDA), the reactivity of n-BuLi is significantly enhanced.[3][5] This can lead to multiple deprotonations on the thiophene ring, resulting in a mixture of mono-, di-, and even tri-lithiated species.
-
Reaction with Solvent Degradation Products: As mentioned, THF can degrade in the presence of n-BuLi to form the lithium enolate of acetaldehyde and ethylene.[3][5][6][11] These reactive species can then participate in side reactions with your lithiated thiophene or unreacted starting material.
-
Halogen Scrambling ("Halogen Dance"): While less common with chlorides compared to bromides and iodides, under certain conditions, a "halogen dance" can occur, leading to isomeric products. The polarity and coordinating ability of the solvent can influence the stability of intermediates and potentially facilitate such rearrangements.
Q3: My reaction is sluggish or doesn't seem to be proceeding to completion. Should I change my solvent?
A slow or incomplete reaction is a classic sign that the reactivity of your organolithium reagent is not sufficient under the current conditions.
-
Insufficient Solvation of n-BuLi: As discussed, in hydrocarbon solvents alone, the low reactivity of n-BuLi aggregates may be the issue.[8][9][10]
-
Poor Solubility of Intermediates: The lithiated tetrachlorothiophene species may have limited solubility in certain solvents, causing it to precipitate out of the reaction mixture and halt further reaction.
Troubleshooting Workflow for Sluggish Reactions
Caption: Decision-making workflow for troubleshooting slow reactions.
Frequently Asked Questions (FAQs)
Q4: What is the fundamental role of the solvent in the metallation of tetrachlorothiophene?
The solvent plays several crucial roles in this reaction:
-
Solubilization: The solvent must dissolve the tetrachlorothiophene starting material and the n-BuLi reagent.
-
Deaggregation of n-BuLi: Polar, aprotic solvents like THF and Et₂O break down the large aggregates of n-BuLi into smaller, more reactive species such as tetramers and dimers.[8][9][10] This deaggregation is key to enhancing the basicity and nucleophilicity of the organolithium reagent.
-
Stabilization of Intermediates: The solvent can coordinate to the lithium cation of the newly formed lithiated thiophene, stabilizing it and keeping it in solution.
-
Temperature Control: The solvent acts as a heat transfer medium, allowing for precise control of the reaction temperature, which is critical for preventing side reactions.
Q5: What are the pros and cons of common solvents for this reaction?
The choice between common ethereal solvents involves a trade-off between reactivity and stability.
| Solvent | Pros | Cons |
| Tetrahydrofuran (THF) | - Excellent at deaggregating n-BuLi, leading to high reactivity.[8][9][10] - Good at solubilizing organolithium intermediates. | - Reacts with n-BuLi at temperatures above -20°C, leading to reagent loss and byproduct formation.[1][3][4][5][6] - Can promote over-metallation due to high reactivity. |
| Diethyl Ether (Et₂O) | - More stable towards n-BuLi at higher temperatures compared to THF.[4] - Less aggressive in promoting over-metallation. | - Less effective at deaggregating n-BuLi, resulting in lower reactivity compared to THF.[10][12] - Lower boiling point can be a limitation for reactions requiring higher temperatures. |
| Hexanes/Pentane | - Inert to n-BuLi, allowing for a wider temperature range. - Commercially available as the solvent for n-BuLi solutions.[3] | - Poor at deaggregating n-BuLi, leading to very low reactivity.[8][9][10][12] - Poor solubility for many organolithium intermediates. |
Q6: When should I consider using a co-solvent or an additive like TMEDA?
-
Co-solvents: A non-polar solvent like hexane is often used with a coordinating co-solvent like THF or Et₂O. This allows for fine-tuning the reactivity. Starting with a hydrocarbon and titrating in an ethereal co-solvent can be a good strategy to find the optimal balance.
-
Additives (TMEDA): Tetramethylethylenediamine (TMEDA) is a chelating diamine that strongly coordinates to the lithium ion, breaking down n-BuLi aggregates into highly reactive monomers or dimers.[13][14] The use of TMEDA can significantly accelerate the metallation.[3][5] It should be used when metallation is particularly difficult, but with caution, as it can also increase the likelihood of side reactions, including reaction with the solvent itself.[6][11][15][16]
Solvent System Selection Logic
Caption: Logic for selecting a solvent system based on desired reactivity.
Experimental Protocols
General Protocol for the Metallation of Tetrachlorothiophene
Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[1] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Solvent and Reagent Preparation:
-
Transfer the desired anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone) to the reaction flask via cannula.
-
Cool the solvent to the desired reaction temperature (typically -78 °C using a dry ice/acetone bath).
-
Dissolve tetrachlorothiophene (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it to the reaction flask.
-
-
Addition of n-BuLi:
-
Slowly add n-butyllithium (1.0-1.1 eq., solution in hexanes) to the stirred solution of tetrachlorothiophene via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the same temperature for the desired amount of time (e.g., 1-2 hours).
-
The reaction progress can be monitored by quenching an aliquot with an electrophile (e.g., D₂O or an aldehyde) and analyzing the crude mixture by GC-MS or ¹H NMR.
-
-
Quenching:
-
Once the metallation is complete, the resulting lithiated species can be quenched by the slow addition of the desired electrophile at -78 °C.
-
-
Work-up:
-
Allow the reaction to warm to room temperature.
-
Quench any remaining organolithium species by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the product as needed, typically by column chromatography or distillation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. N-Butyllithium [chemeurope.com]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. ospt.osi.lv [ospt.osi.lv]
- 8. Aggregation and Solvation of n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.uniurb.it [people.uniurb.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of 2-Aminothiophene-3-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, a common application of the Gewald reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my 2-aminothiophene product low or non-existent?
Low or no product yield is a frequent issue with several potential causes:
-
Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a critical step.[1][2]
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
-
Steric Hindrance: Bulky starting materials can hinder the reaction.
-
Solution: For sterically hindered ketones, a two-step procedure might be more effective. This involves isolating the α,β-unsaturated nitrile intermediate before reacting it with sulfur and a base.[2] Microwave irradiation has been shown to improve yields and shorten reaction times, especially for challenging substrates.[1][2]
-
-
Incorrect Stoichiometry: Precise measurement of reagents is essential.
-
Solution: Ensure all starting materials are pure and dry. Accurately measure all reagents according to the established protocol.[2]
-
Q2: My reaction mixture shows multiple byproducts, complicating purification. What are they and how can I minimize them?
The presence of byproducts is a common challenge. Identifying them can help in optimizing the reaction conditions.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted carbonyl and active methylene compounds.
-
Solution: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[2]
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are slow.
-
Solution: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate for the cyclization to proceed.[2]
-
-
Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation.
-
Solution: Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent can help mitigate these side reactions.[1]
-
Q3: I'm having difficulty purifying the final product. What are the best practices?
Effective purification is key to obtaining a high-quality product.
-
Solution: Standard purification techniques such as recrystallization and column chromatography are commonly used. The choice of solvent for recrystallization is critical and may require screening to find the optimal system.[1] In some cases, products may crystallize directly from the reaction mixture upon cooling, simplifying the workup.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the microwave-assisted Gewald reaction?
The reaction is thought to proceed in three main stages:
-
Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also believed to be promoted by the base.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1]
Q2: How does microwave irradiation improve the Gewald reaction?
Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods.[1][4][5] Microwave energy can accelerate the reaction rate and reduce the formation of byproducts.[5]
Q3: Can the Gewald reaction be performed under solvent-free conditions?
Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing microwave irradiation in conjunction with a solid support like basic aluminum oxide.[6] These methods are considered "green chemistry" approaches as they reduce the use of hazardous solvents.[7]
Q4: What is the effect of different solvents on the reaction?
The choice of solvent can significantly impact the reaction's outcome. Polar solvents generally favor the reaction.[1] One study found that a 9:1 mixture of ethanol and water provided the best results in their system.[1] In another optimization, DMF was found to be the best solvent.[5]
Q5: What bases are typically used in the Gewald reaction?
Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine.[2] The choice of base can significantly influence the reaction rate and yield.[2] Pyrrolidine has also been identified as an optimal base in certain microwave-assisted protocols.[5]
Experimental Protocols & Data
General Microwave-Assisted Gewald Synthesis Protocol
A typical procedure involves the reaction of an aldehyde or ketone, an activated nitrile, and elemental sulfur in the presence of a base and a suitable solvent under microwave irradiation.[3][5]
Example Protocol: A mixture of the aldehyde/ketone (1 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and a base (e.g., pyrrolidine, 1 mmol) in a solvent (e.g., DMF, 3 mL) is subjected to microwave irradiation for a specified time and at a set temperature (e.g., 30 minutes at 50°C).[5] After the reaction, the mixture is cooled, and the product is isolated, often by filtration and purified by recrystallization or column chromatography.[3][5]
Optimization of Reaction Conditions
The following table summarizes the optimization of various reaction parameters from a study on the microwave-assisted Gewald reaction.
| Parameter | Variation | Yield (%) |
| Base | K2CO3 | 45 |
| Cs2CO3 | 51 | |
| NaOH | 32 | |
| Et3N | 65 | |
| DIEA | 62 | |
| DBU | 75 | |
| Piperidine | 81 | |
| Pyrrolidine | 92 | |
| Solvent | DMSO | 85 |
| EtOH | 72 | |
| i-PrOH | 68 | |
| THF | 55 | |
| DMF | 92 | |
| Temperature | 25°C | 92 |
| 50°C | 95 | |
| 75°C | 94 | |
| 100°C | 88 | |
| Data adapted from a study optimizing the reaction of butyraldehyde, methyl cyanoacetate, and sulfur.[5] |
Comparison of Microwave vs. Conventional Heating
| Method | Reaction Time | Yield (%) |
| Microwave Irradiation | 30 min | 95 |
| Conventional Heating (Oil Bath) | 30 min | 47 |
| Data for the reaction of butyraldehyde, methyl cyanoacetate, and sulfur under optimized conditions.[5] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General mechanism of the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Substituted Thiophene-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of substituted thiophene-2-carboxylates. Understanding the influence of substituent effects on the chemical shifts and coupling constants of the thiophene ring is crucial for the unambiguous structural elucidation and characterization of these important heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. This document summarizes quantitative NMR data, details experimental protocols for synthesis and analysis, and presents a logical workflow for these processes.
¹H and ¹³C NMR Data Comparison
The electronic nature and position of substituents on the thiophene ring significantly influence the chemical shifts (δ) of the ring protons and carbons. Electron-withdrawing groups (EWGs) generally cause a downfield shift (higher ppm) of adjacent protons and carbons, while electron-donating groups (EDGs) cause an upfield shift (lower ppm). The following tables summarize the ¹H and ¹³C NMR data for various substituted methyl and ethyl thiophene-2-carboxylates, providing a basis for comparison.
Methyl Thiophene-2-carboxylate Derivatives
Table 1: ¹H and ¹³C NMR Data for 5-Substituted Methyl Thiophene-2-carboxylates in CDCl₃
| Substituent (at C5) | H-3 (δ, ppm) | H-4 (δ, ppm) | OCH₃ (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | CO (δ, ppm) | OCH₃ (δ, ppm) |
| H[1][2] | 7.81 (dd) | 7.11 (t) | 3.89 (s) | 133.5 | 133.9 | 127.8 | 132.5 | 162.5 | 52.2 |
| Br[1] | 7.55 (d) | 7.33 (d) | 3.88 (s) | 131.9 | 135.5 | 131.0 | 118.9 | 161.5 | 52.4 |
| NO₂ | 7.95 (d) | 7.70 (d) | 3.98 (s) | 131.0 | 132.5 | 129.0 | 152.0 | 161.0 | 53.0 |
| CH₃[3] | 7.59 (d) | 6.81 (d) | 3.85 (s) | 132.9 | 133.0 | 126.5 | 145.8 | 162.8 | 52.0 |
Table 2: ¹H and ¹³C NMR Data for 3-Substituted Methyl Thiophene-2-carboxylates in CDCl₃
| Substituent (at C3) | H-4 (δ, ppm) | H-5 (δ, ppm) | OCH₃ (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | CO (δ, ppm) | OCH₃ (δ, ppm) |
| Br[4] | 7.45 (d) | 7.05 (d) | 3.90 (s) | 130.1 | 114.8 | 134.2 | 127.9 | 161.2 | 52.7 |
| CN (in DMSO-d₆)[5] | 7.94 (d) | 7.66 (d) | 3.84 (s) | 130.6 | 126.8 | 140.6 | 132.8 | 161.6 | 52.5 |
Ethyl Thiophene-2-carboxylate Derivatives
Table 3: ¹H and ¹³C NMR Data for Substituted Ethyl Thiophene-2-carboxylates in CDCl₃
| Substituent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | OCH₂CH₃ (δ, ppm) | OCH₂CH₃ (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | CO (δ, ppm) | OCH₂CH₃ (δ, ppm) | OCH₂CH₃ (δ, ppm) |
| H | 7.78 (dd) | 7.09 (t) | 7.52 (dd) | 4.35 (q) | 1.38 (t) | 133.8 | 132.2 | 127.7 | 133.9 | 162.1 | 61.2 | 14.4 |
| 5-Br | 7.50 (d) | 7.10 (d) | - | 4.33 (q) | 1.37 (t) | 132.5 | 134.8 | 130.5 | 119.2 | 161.2 | 61.5 | 14.3 |
Experimental Protocols
General Synthesis of Substituted Thiophene-2-carboxylates
A common method for the synthesis of substituted thiophene-2-carboxylates is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. For the synthesis of specific substituted analogs, reactions such as bromination, nitration, or Suzuki coupling can be performed on the thiophene-2-carboxylate core.
Example: Synthesis of Methyl 5-bromothiophene-2-carboxylate
-
Dissolution: Dissolve methyl thiophene-2-carboxylate in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-water.
-
Extraction: Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with a sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
NMR Sample Preparation and Analysis
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified substituted thiophene-2-carboxylate.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
The instrument is tuned for both ¹H and ¹³C nuclei.
-
The sample is placed in the magnet, and the magnetic field is shimmed to ensure homogeneity.
3. ¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation.
-
Phase and baseline corrections are applied to obtain a clean spectrum.
-
The chemical shifts are referenced to the internal standard (TMS).
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and analysis of substituted thiophene-2-carboxylates and the key NMR signaling pathways that provide structural information.
Synthesis and Analysis Workflow
References
- 1. pure.strath.ac.uk [pure.strath.ac.uk]
- 2. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 1H NMR spectrum [chemicalbook.com]
- 4. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for Thiophene Derivative Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of thiophene derivatives is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of the three leading HRMS platforms—Orbitrap, Quadrupole Time-of-Flight (QTOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—supported by experimental data and detailed protocols to aid in the selection of the most suitable technology for your research needs.
Thiophene-containing compounds are a significant class of molecules in medicinal chemistry, forming the core of numerous approved drugs. Their structural elucidation and impurity profiling demand analytical techniques that can provide unambiguous molecular formula determination and sensitive detection of trace-level components. HRMS platforms, with their ability to deliver high mass accuracy and resolving power, are exceptionally well-suited for these challenges.
Performance Comparison of HRMS Platforms
The choice of an HRMS instrument depends on a variety of factors, including the specific analytical requirements of the study, budget constraints, and desired throughput. The following table summarizes the key performance characteristics of Orbitrap, QTOF, and FT-ICR mass spectrometers for the analysis of small molecules like thiophene derivatives.
| Feature | Orbitrap | Quadrupole Time-of-Flight (QTOF) | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Up to 240,000 at m/z 200[1] | Up to 60,000 at m/z 200[1] | >1,000,000 at m/z 400[1] |
| Mass Accuracy | < 1-3 ppm | < 5 ppm | < 1 ppm (often sub-ppm)[2] |
| Scan Speed | Slower than QTOF, but improving | Fastest | Slowest[2] |
| Cost | Moderate | Lower | Highest[2] |
| Dynamic Range | Good | Good | Excellent |
| Ease of Use | Generally considered user-friendly | Relatively straightforward | Requires specialized expertise |
| Sulfur Counting | Good, can resolve ³⁴S from ¹³C₂ isotopes[3] | Possible, but may be challenging at lower resolutions | Excellent, capable of resolving fine isotopic structures[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving high-quality, reproducible data. Below are representative methodologies for the characterization of thiophene derivatives using each of the three major HRMS platforms.
Sample Preparation for LC-HRMS Analysis
A generic yet effective sample preparation workflow for the analysis of thiophene derivatives in a pharmaceutical matrix is as follows:
-
Dissolution: Accurately weigh and dissolve the thiophene derivative sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilution: Further dilute the stock solution with the initial mobile phase composition to a final concentration suitable for HRMS analysis (typically in the low µg/mL to ng/mL range).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
Orbitrap-Based Analysis of a Thiophene Derivative
This protocol is adapted from the analysis of sulfur-containing small molecules.[3]
-
Instrumentation: Thermo Scientific™ LTQ Orbitrap XL™ Hybrid Ion Trap-Orbitrap Mass Spectrometer coupled to a UHPLC system.
-
Chromatography:
-
Column: Hypersil GOLD C18 (100 mm x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Resolution: 60,000 at m/z 400
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan followed by data-dependent MS/MS of the top 3 most intense ions.
-
QTOF-Based Analysis of a Thiophene Derivative
This protocol provides a general framework for QTOF analysis.
-
Instrumentation: Agilent 6530 Accurate-Mass Q-TOF LC/MS system.
-
Chromatography:
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient tailored to the specific thiophene derivative's polarity.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Dual AJS ESI
-
Gas Temperature: 325 °C
-
Fragmentor Voltage: 175 V
-
Scan Range: m/z 50-1200
-
Data Acquisition: Full scan mode with a reference mass for continuous calibration.
-
FT-ICR-MS-Based Analysis of a Thiophene Derivative
This protocol is based on the analysis of complex mixtures containing sulfur compounds.[4]
-
Instrumentation: Bruker solariX 12T FT-ICR MS.
-
Sample Introduction: Direct infusion via a syringe pump at a flow rate of 120 µL/h.
-
Mass Spectrometry:
-
Ionization Mode: ESI+
-
Source Voltage: 4.5 kV
-
Drying Gas: Nitrogen at 300 °C
-
Data Acquisition: 200 transient acquisitions co-added for each mass spectrum over a mass range of m/z 150-2000.
-
Data Analysis and Visualization
The rich datasets generated by HRMS require sophisticated software for processing and interpretation. A typical workflow involves peak picking, molecular feature finding, and database searching for compound identification. The accurate mass measurement allows for the generation of a highly specific molecular formula, which is a critical first step in structural elucidation.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) experiments are essential for structural confirmation. The fragmentation patterns of thiophene derivatives can be complex but often provide key structural information. For instance, thiophene-sulfonyl derivatives have been shown to undergo characteristic fragmentation pathways, including the loss of a chlorine atom followed by the loss of SO₂.[5] The study of these fragmentation patterns, aided by high-resolution data, allows for the precise localization of substituents on the thiophene ring.
Visualizing the Workflow
To better illustrate the process, the following diagrams, generated using the DOT language, outline the key stages in HRMS-based characterization of thiophene derivatives.
Caption: A generalized workflow for the characterization of thiophene derivatives using LC-HRMS.
Caption: Logical flow for the identification of thiophene derivatives from HRMS data.
Conclusion
The selection of an HRMS platform for the characterization of thiophene derivatives is a critical decision that impacts the quality and depth of analytical data.
-
FT-ICR MS offers the highest resolution and mass accuracy, making it the gold standard for complex mixture analysis and the fine-grained analysis of isotopic patterns, which is particularly useful for sulfur-containing compounds.[3] However, its high cost, slower scan speed, and operational complexity may limit its use in high-throughput environments.
-
Orbitrap instruments provide an excellent balance of high resolution, good mass accuracy, and improving scan speeds, making them a versatile choice for both qualitative and quantitative applications in many pharmaceutical laboratories.
-
QTOF systems are known for their fast acquisition rates, making them highly compatible with fast chromatography, and they offer good mass accuracy and resolution for routine and high-throughput screening.
Ultimately, the optimal choice will depend on the specific research goals. For challenging structural elucidation and in-depth characterization of complex samples, the superior performance of FT-ICR MS may be warranted. For routine quality control and high-throughput screening where a balance of performance and speed is crucial, Orbitrap and QTOF instruments present compelling options. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to best advance their drug discovery and development efforts.
References
- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Spectral Accuracy and Sulfur Counting Capabilities of the LTQ-FT-ICR and the LTQ-Orbitrap XL for Small Molecule Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in FT-ICR MS instrumentation, ionization techniques, and data interpretation methods for petroleomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Analysis of 3-chloro-4-methylbenzo[b]thiophene
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of three robust analytical techniques for the purity assessment of 3-chloro-4-methylbenzo[b]thiophene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction to Purity Analysis of 3-chloro-4-methylbenzo[b]thiophene
3-chloro-4-methylbenzo[b]thiophene is a crucial heterocyclic building block in medicinal chemistry. Impurities can arise from the synthetic process, including unreacted starting materials, regioisomers, over-chlorinated byproducts, or degradation products such as sulfoxides. A robust analytical method must be able to separate, identify, and quantify these potential impurities to ensure the quality of the final product. The selection of an appropriate analytical technique depends on the physicochemical properties of the analyte and its impurities, as well as the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities.
Comparison of Analytical Methodologies
The three methods discussed—HPLC, GC-MS, and qNMR—offer distinct advantages and are suited for different aspects of purity analysis.
-
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity analysis of a broad range of pharmaceutical compounds. It is particularly well-suited for non-volatile or thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The high separation efficiency of capillary GC combined with the specificity of a mass spectrometer makes it ideal for identifying and quantifying trace-level impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard for each impurity. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method based on the analytical needs.
Caption: Logical workflow for selecting an analytical method.
Data Presentation: Comparison of Performance Characteristics
The following table summarizes hypothetical but realistic performance data for the three analytical methods for the purity analysis of 3-chloro-4-methylbenzo[b]thiophene. This data is intended to be illustrative for comparison purposes.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase | Separation based on volatility and polarity, with mass-based detection | Signal intensity proportional to the number of nuclei |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Linearity (r²) | >0.999 | >0.999 | N/A (absolute method) |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-20 minutes per sample |
| Strengths | Versatile, robust, widely available | High sensitivity and specificity, excellent for structural elucidation of unknowns | Absolute quantification, no need for impurity standards, non-destructive |
| Limitations | Requires reference standards for impurities, may not be suitable for highly volatile compounds | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods, potential for signal overlap |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantification of 3-chloro-4-methylbenzo[b]thiophene and the separation of its non-volatile impurities.
Experimental Workflow:
Caption: HPLC-UV experimental workflow.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of 3-chloro-4-methylbenzo[b]thiophene and dissolve in 50 mL of acetonitrile/water (1:1) to obtain a concentration of 0.5 mg/mL.
-
Standard Preparation: Prepare a stock solution of the 3-chloro-4-methylbenzo[b]thiophene reference standard at 0.5 mg/mL. Prepare calibration standards at concentrations ranging from 0.0005 mg/mL to 0.01 mg/mL for impurity quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Experimental Workflow:
Caption: GC-MS experimental workflow.
Methodology:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu (Full Scan).
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-chloro-4-methylbenzo[b]thiophene and dissolve in 10 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
Experimental Workflow:
Caption: qNMR experimental workflow.
Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Key Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of 3-chloro-4-methylbenzo[b]thiophene into a vial.
-
Accurately weigh ~5 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The choice of analytical method for the purity analysis of 3-chloro-4-methylbenzo[b]thiophene should be guided by the specific analytical objective.
-
HPLC-UV is a robust and versatile method for routine quality control, especially when reference standards for the expected impurities are available.
-
GC-MS offers unparalleled sensitivity and specificity for the identification and quantification of volatile and semi-volatile impurities, making it the method of choice for in-depth impurity profiling and structural elucidation.
-
qNMR serves as an excellent orthogonal technique for absolute purity determination, particularly valuable when impurity reference standards are not available or for the certification of reference materials.
For comprehensive characterization and validation, a combination of these techniques is often employed to leverage their complementary strengths.
A Comparative Guide to HPLC and NMR Spectroscopy for Purity Confirmation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and agrochemical industries where heterocyclic compounds are prevalent. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely used analytical techniques for purity assessment. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs.
Introduction: The Importance of Purity in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final product. Therefore, robust and reliable analytical methods are essential for confirming the purity of these compounds throughout the research, development, and quality control processes. Both HPLC and NMR spectroscopy offer unique advantages and have distinct limitations in the context of purity determination.
High-Performance Liquid Chromatography (HPLC): A Separation-Based Approach
High-Performance Liquid Chromatography is a powerful separation technique that is well-suited for identifying and quantifying impurities in samples.[1] It relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).[1]
Key Principles:
-
Separation: Components in a mixture are separated based on their affinity for the stationary phase. Compounds with a higher affinity will travel through the column more slowly, resulting in longer retention times.
-
Detection: As the separated components elute from the column, they pass through a detector (e.g., UV-Vis, Mass Spectrometer). The detector response is proportional to the concentration of each component.[2]
-
Quantification: The purity of the main compound is typically determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a known reference standard is required.[3]
Advantages of HPLC:
-
High Sensitivity and Resolution: HPLC can detect and separate trace impurities, making it ideal for identifying low-level contaminants.[4]
-
High Throughput: With typical run times of 20-30 minutes per sample, HPLC is well-suited for routine quality control where a large number of samples need to be analyzed.[5]
-
Versatility: A wide variety of columns and mobile phases are available, allowing for the optimization of separation for a broad range of heterocyclic compounds.[4]
-
Established Methodology: HPLC methods are widely accepted by regulatory bodies and are extensively documented.[6]
Limitations of HPLC:
-
Requires a Reference Standard for Absolute Quantification: To determine the absolute purity, a certified reference standard of the main compound is necessary to create a calibration curve.[3]
-
Destructive Technique: The sample is consumed during the analysis.[5]
-
Potential for Undetected Impurities: Impurities that do not have a chromophore (if using a UV detector) or that co-elute with the main peak may not be detected.[7][8]
-
Higher Solvent Consumption: The continuous flow of the mobile phase results in higher solvent consumption compared to NMR.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structure-Based Approach
NMR spectroscopy is an exceptionally powerful tool for purity determination as it provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[5] The fundamental principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[9]
Key Principles:
-
Signal Proportionality: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[10]
-
Internal Standard Method: A certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated.
-
100% Method: In the absence of an internal standard, the relative purity can be estimated by assuming the sum of all signals from the main compound and impurities is 100%.[11]
Advantages of NMR Spectroscopy:
-
Absolute Quantification without a Specific Reference Standard: qNMR, using an internal standard, allows for the determination of absolute purity without requiring a reference standard of the analyte.[3][12]
-
Non-Destructive: The sample can be recovered after analysis.[5]
-
Provides Structural Information: In addition to purity, the NMR spectrum provides valuable information about the chemical structure of the main compound and any impurities present.[13]
-
Universal Detection: NMR is sensitive to all proton-containing molecules, reducing the risk of undetected impurities that may be missed by techniques like UV-based HPLC.[11]
Limitations of NMR Spectroscopy:
-
Lower Throughput: qNMR experiments often require longer relaxation delays to ensure accurate quantification, leading to lower throughput compared to HPLC.[5]
-
Higher Sample Consumption: Generally, a larger amount of sample (milligrams) is required for NMR analysis compared to HPLC (micrograms).[5]
-
Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, making accurate integration and quantification challenging.[14]
-
Higher Initial Instrument Cost: The initial investment and maintenance costs for an NMR spectrometer are typically higher than for an HPLC system.[15]
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR for purity confirmation of heterocyclic compounds depends on the specific analytical needs, the stage of research or development, and the available resources.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning | Signal intensity proportional to the number of nuclei |
| Quantification | Relative (area %) or absolute (with reference standard)[3] | Absolute (with internal standard) or relative (100% method)[11] |
| Reference Standard | Required for absolute quantification[3] | Analyte-specific standard not required for absolute quantification (internal standard used)[12] |
| Sensitivity | High (µg to ng level)[4] | Moderate (mg level) |
| Throughput | High[5] | Lower[5] |
| Sample Consumption | Low (µg)[5] | Higher (mg)[5] |
| Destructive | Yes[5] | No[5] |
| Information Provided | Retention time, peak area, UV spectrum (with PDA) | Chemical structure, absolute purity, impurity identification[13] |
| Common Challenges | Co-elution, undetected non-chromophoric impurities[7][8] | Signal overlap, lower sensitivity for complex mixtures[14][15] |
Quantitative Performance Data (Typical Values)
| Parameter | HPLC | qNMR |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[16] | ~0.1% |
| Limit of Quantification (LOQ) | 0.5 - 3 µg/mL[16] | ~0.3%[17] |
| Precision (RSD) | < 2%[16] | < 1%[18] |
| Accuracy | 98-102%[16][19] | 99-101% |
Note: These values are indicative and can vary significantly depending on the specific compound, instrumentation, and method parameters.
Experimental Protocols
Protocol 1: Purity Determination of a Heterocyclic Compound by HPLC
This protocol outlines a general procedure for determining the purity of a heterocyclic compound using reverse-phase HPLC with UV detection.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the heterocyclic compound.
- Dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Method Parameters:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percentage of the main peak relative to the total area of all peaks to determine the relative purity.
- For absolute quantification, prepare a series of standard solutions of a certified reference material at known concentrations and generate a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the sample from the calibration curve.
Protocol 2: Purity Determination of a Heterocyclic Compound by Quantitative NMR (qNMR)
This protocol describes a general procedure for determining the absolute purity of a heterocyclic compound using ¹H qNMR with an internal standard.
1. Sample Preparation: [20]
- Accurately weigh approximately 10-20 mg of the heterocyclic compound into a vial.
- Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The amount should be chosen to give a signal integral comparable to a well-resolved signal of the analyte.
- Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the analyte and the internal standard are fully soluble.[21]
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: [17]
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
- Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).
- Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8-64 scans).
- Spectral Width: A standard spectral width covering the entire proton chemical shift range.
- Temperature: Maintain a constant and regulated temperature.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Carefully integrate a well-resolved, non-overlapping signal of the analyte and a known signal of the internal standard.
- Calculate the purity of the analyte using the following formula:
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Decision guide for choosing between HPLC and NMR.
Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment
Both HPLC and NMR are powerful and reliable techniques for validating the purity of heterocyclic compounds. The choice between them often depends on the specific requirements of the analysis. HPLC is the preferred method for routine quality control where high throughput is required and the primary goal is to separate and quantify known impurities against a reference standard.[3] Its high sensitivity makes it ideal for detecting trace-level impurities.
On the other hand, qNMR excels in providing an absolute purity value without the need for an analyte-specific reference standard.[3] Its ability to provide a comprehensive purity assessment along with structural confirmation in a single, non-destructive measurement makes it a highly efficient tool for research and development settings.
For a comprehensive validation of purity, a combination of both techniques can be particularly powerful.[3] HPLC can be used for initial screening and quantification of known impurities, while qNMR can confirm the structure of the main component and provide an orthogonal measure of absolute purity, as well as aid in the identification of any unknown species. This orthogonal approach, leveraging the distinct advantages of both separation-based and structure-based techniques, provides the highest level of confidence in the purity of heterocyclic compounds.
References
- 1. moravek.com [moravek.com]
- 2. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. emerypharma.com [emerypharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azooptics.com [azooptics.com]
- 16. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. "Development and validation of an HPLC method for determination of puri" by H.-H. Yang, K.-T. Liu et al. [jfda-online.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Analysis of the Biological Activities of Benzo[b]thiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4][5] The biological profile of these compounds is significantly influenced by the nature and position of substituents on the benzo[b]thiophene core. This guide provides a comparative analysis of the biological activities of various benzo[b]thiophene isomers, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.
Antimicrobial Activity: A Tale of Two Positions
The substitution pattern on the benzo[b]thiophene ring plays a critical role in determining the antimicrobial efficacy and spectrum of activity. Comparative studies have revealed that the position of substituents can lead to significant differences in potency against various bacterial and fungal strains.
A study comparing 3-halobenzo[b]thiophene derivatives highlighted the importance of the substituent at the C2 and C3 positions for antimicrobial activity. For instance, a 3-chloro-2-(1-hydroxycyclohexyl)benzo[b]thiophene isomer demonstrated potent activity against Gram-positive bacteria and the yeast Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL.[6] In contrast, isomers lacking the hydroxyl group or having different substituents at the C2 position showed significantly reduced or no activity.[6] This underscores the synergistic effect of substitutions at these two positions in conferring antimicrobial properties.
| Compound ID | R (Position 2) | X (Position 3) | S. aureus MIC (µg/mL) | B. cereus MIC (µg/mL) | E. faecalis MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | -CH₂OH | -Cl | 32 | 32 | 64 | 32 |
| 2 | -C(CH₃)₂OH | -Cl | 64 | 32 | 64 | 64 |
| 3 | -cyclohexyl | -Cl | >512 | >512 | >512 | 512 |
| 4 | -(1-hydroxycyclohexyl) | -Cl | 16 | 16 | 16 | 16 |
| 5 | -(1-hydroxycyclohexyl) | -Br | 16 | 16 | 16 | 16 |
| 6 | -(1-hydroxycyclohexyl) | -I | >512 | >512 | >512 | >512 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The antimicrobial activity of the benzo[b]thiophene isomers was determined using the broth microdilution method.[6]
-
Preparation of Compounds: A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Candida albicans) is prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cholinesterase Inhibition: A Focus on Alzheimer's Disease Targets
Derivatives of benzo[b]thiophene have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. A comparative study of 2- and 3-substituted benzo[b]thiophene-chalcone hybrids revealed significant differences in their inhibitory activities based on the substitution pattern.[7]
The study synthesized two series of compounds: 2-phenylbenzothiophenes (Series 4) and 2-phenyl-3-benzoylbenzothiophenes (Series 5). The introduction of a benzoyl group at the 3-position (Series 5) generally led to improved inhibition of both AChE and BChE compared to the corresponding isomers in Series 4.[7] This highlights the importance of substitution at the C3 position for this particular biological activity.
For instance, comparing compound 4h [2-(4-aminophenyl)benzothiophene] with 5h [2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene], the introduction of the 3-benzoyl group in 5h significantly enhanced its inhibitory activity against BChE.[7]
| Compound | R1 (Position 2) | R2 (Position 3) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 4a | -Ph | -H | > 200 | > 200 |
| 5a | -Ph | -CO-Ph | 100.1 ± 2.1 | 75.4 ± 1.5 |
| 4h | -Ph-4-NH₂ | -H | > 200 | > 200 |
| 5h | -Ph-4-NH₂ | -CO-Ph-4-NH₂ | 125.6 ± 3.2 | 24.35 ± 0.87 |
| Donepezil | (Reference) | 0.024 ± 0.001 | 3.5 ± 0.2 | |
| Galantamine | (Reference) | 1.1 ± 0.1 | 28.08 ± 0.95 |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
The inhibitory activity of the benzo[b]thiophene derivatives against AChE and BChE was evaluated using a modified Ellman's spectrophotometric method.
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from Electrophorus electricus) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.
-
Assay Procedure: The assay is performed in a 96-well microplate. The test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the enzyme for a specific period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with that of a control (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
Inhibition of Acetylcholinesterase by Benzo[b]thiophene Isomers.
Anticancer Activity: The Impact of Isomerism on Cytotoxicity
The anticancer potential of benzo[b]thiophene derivatives has been a significant area of research, with studies demonstrating that the isomeric form of a compound can drastically affect its cytotoxicity against cancer cell lines.
A study on novel benzo[b]thiophene acrylonitrile derivatives revealed that the position of substituents on the benzo[b]thiophene core influenced their growth inhibitory effects.[8] While specific side-by-side isomeric comparisons with quantitative data are not as readily available in the reviewed literature, the general structure-activity relationship (SAR) findings consistently point to the critical role of the substitution pattern.[1][4] For example, the introduction of a methyl group at the C-5 position of the thiophene ring in some derivatives was found to produce potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in cancer cell metabolism.[8]
Further research is needed to systematically evaluate and directly compare the anticancer activity of a wider range of benzo[b]thiophene positional isomers to establish clear SAR and guide the development of more effective and selective anticancer agents.
Conclusion
The biological activity of benzo[b]thiophene derivatives is intricately linked to their isomeric structure. The position of substituents on the benzo[b]thiophene scaffold dictates the potency and selectivity of these compounds across a range of therapeutic targets, including microbial enzymes, cholinesterases, and cancer-related proteins. The comparative data presented in this guide underscores the importance of considering isomeric variations in the design and development of novel benzo[b]thiophene-based drugs. Future research should continue to focus on the systematic comparative analysis of isomers to build a comprehensive understanding of their structure-activity relationships and unlock the full therapeutic potential of this versatile heterocyclic system.
References
- 1. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Comparative Analysis of Chloro- and Methyl-Substituted Benzo[b]thiophenes: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of chloro- and methyl-substituted benzo[b]thiophenes, focusing on their antimicrobial and anticancer properties. The benzo[b]thiophene scaffold is a versatile pharmacophore, and substitutions with chloro and methyl groups significantly influence its biological activity.[1][2][3] This document synthesizes experimental data to facilitate the rational design of new therapeutic agents based on this privileged heterocyclic system.
Antimicrobial Activity of Substituted Benzo[b]thiophenes
The antimicrobial efficacy of benzo[b]thiophene derivatives is significantly influenced by the nature and position of substituents. Halogenation, particularly at the 3-position, has been a key strategy in enhancing the antimicrobial and antifungal properties of these compounds.[4]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various chloro- and methyl-substituted benzo[b]thiophene derivatives against a range of microbial strains.
| Compound ID | Structure | R1 | R2 | Test Organism | MIC (µg/mL) | Reference |
| 1 | 3-chlorobenzo[b]thiophene derivative | -CH(OH)-cyclohexyl | Cl | Staphylococcus aureus | 16 | [5] |
| 2 | 3-chlorobenzo[b]thiophene derivative | -C(CH₃)₂OH | Cl | Staphylococcus aureus | 64 | [5] |
| 3 | 3-chlorobenzo[b]thiophene derivative | -CH₂OH | Cl | Bacillus cereus | 128 | [5] |
| 4 | 6-chlorobenzo[b]thiophene-2-carbohydrazide derivative | H | Cl | Staphylococcus aureus | 4 | [6][7] |
| 5 | 6-methylbenzo[b]thiophene derivative | - | CH₃ | Salmonella | 0.54-0.73 (µM) | [8] |
Key Observations from Antimicrobial Data:
-
Chloro-substitution at the 3-position appears to be beneficial for activity against Gram-positive bacteria and yeast.[5][9] For instance, a cyclohexanol-substituted 3-chlorobenzo[b]thiophene showed a low MIC of 16 µg/mL.[5]
-
The nature of the substituent at the 2-position, in conjunction with a 3-chloro group, plays a crucial role. A bulky cyclohexanol group at R1 (Compound 1) is more effective than a smaller 2-hydroxypropan-2-yl group (Compound 2).[5]
-
Chloro-substitution at the 6-position of a benzo[b]thiophene acylhydrazone derivative (Compound 4) resulted in potent activity against Staphylococcus aureus, including methicillin- and daptomycin-resistant strains, with an MIC of 4 µg/mL.[6][7]
-
Methyl-substitution , as seen in a tetrahydrobenzothiophene derivative (Compound 5), can confer strong antibacterial activity against Salmonella.[8]
Anticancer Activity of Substituted Benzo[b]thiophenes
Benzo[b]thiophene derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular pathways.[10][11]
Quantitative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC50) values for selected chloro- and methyl-substituted benzo[b]thiophenes against various cancer cell lines.
| Compound ID | Structure Description | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | 3-sulfamoylbenzo[b]thiophene-4-carboxamide | 3-Cl-phenyl | MCF-7 | 1.81 - 2.52 | |
| 7 | 3-sulfamoylbenzo[b]thiophene-4-carboxamide | 4-CH₃-phenyl | HeLa | 1.81 - 2.52 | |
| 8 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | 5-(1-methyl-1H-pyrazol) | MDA-MB-231 | >50 | [11][12] |
| 9 | Benzo[b]thiophene functionalized thiosemicarbazone Ru Complex | 3-methyl | OVCAR-3 | <1.8 (complex) | [13] |
Key Observations from Anticancer Data:
-
Chloro-substitution on a pendant phenyl ring of a benzo[b]thiophene-4-carboxamide (Compound 6) contributes to potent anticancer activity against the MCF-7 breast cancer cell line.
-
Similarly, a methyl-substituted phenyl ring on the same scaffold (Compound 7) shows high potency against the HeLa cervical cancer cell line.
-
A methyl-pyrazolyl substituent at the 5-position of a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (Compound 8) was part of a series that enhanced anti-proliferative activity against MDA-MB-231 breast cancer cells.[11][12]
-
A 3-methyl substituted benzo[b]thiophene functionalized as a thiosemicarbazone and complexed with ruthenium (Compound 9) showed high toxicity against ovarian cancer cell lines.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC Determination) [5][14]
-
Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive controls (broth with inoculum and a standard antibiotic), negative controls (broth with inoculum and no compound), and sterility controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
General Synthetic Workflow for Substituted Benzo[b]thiophenes
The synthesis of substituted benzo[b]thiophenes often involves cyclization reactions followed by functional group modifications. The following diagram illustrates a general workflow.
Caption: General synthetic workflow for substituted benzo[b]thiophenes.
RhoA/ROCK Signaling Pathway Inhibition
Certain benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.[11][12]
Caption: Inhibition of the RhoA/ROCK signaling pathway.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biologically active benzo (b)thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer potential of benzo[b]thiophene functionalized thiosemicarbazone ligands and their organoruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, the selection and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful and widely used analytical techniques for the separation, identification, and quantification of related compounds, such as impurities and metabolites. This guide provides an objective comparison of the performance of these two methods, supported by a summary of experimental data and detailed methodologies, to aid in the selection and cross-validation of the most appropriate technique for a given analytical challenge.
Cross-validation of analytical methods is a crucial process to verify that a validated method produces reliable and consistent results.[1] This is particularly important when transferring a method between laboratories or when comparing data generated by different analytical techniques.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the physicochemical properties of the analytes of interest and the specific requirements of the analysis, such as sensitivity and sample throughput. LC-MS/MS generally offers higher sensitivity for a broader range of compounds, particularly for non-volatile or thermally labile molecules.[2][3][4] In contrast, GC-MS is well-suited for volatile and semi-volatile compounds and can provide excellent chromatographic resolution.[2][3][4]
The following table summarizes typical performance characteristics for the analysis of related compounds using GC-MS and LC-MS/MS, based on data from cross-validation studies of various analytes.
| Performance Parameter | GC-MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | 1 - 18 ng/mL | 0.05 - 23 ng/mL | LC-MS/MS often provides lower LODs for a wider range of compounds.[5][6][7] |
| Limit of Quantification (LOQ) | 1.5 - 60 ng/mL | 0.15 - 40 ng/mL | Similar to LOD, LC-MS/MS generally allows for lower quantification limits.[5][6][7] |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range.[1][5][6] |
| Precision (%RSD) | < 15% | < 15% | Both methods can achieve high precision, with %RSD values typically well within acceptable limits.[1][5][6] |
| Accuracy (% Recovery) | 82 - 110% | 90 - 106% | Both techniques provide high accuracy, although matrix effects can influence recovery.[1][5][6] |
| Sample Preparation | Often requires derivatization for polar or non-volatile compounds to increase volatility.[2][6] | Generally simpler, often involving a "dilute and shoot" approach after extraction.[2] | The need for derivatization in GC-MS can add complexity and time to the workflow. |
| Applicability | Volatile and semi-volatile, thermally stable compounds.[2][3][4] | Wide range of compounds, including non-volatile and thermally labile molecules.[2][3][4] | LC-MS/MS is more versatile for the diverse range of molecules encountered in drug development. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of related compounds using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For many polar or non-volatile related compounds, a derivatization step is necessary to make them amenable to GC analysis.[2]
1. Sample Preparation and Derivatization:
-
Extraction: A suitable extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is employed to isolate the analytes from the sample matrix.
-
Derivatization: The extracted analytes are chemically modified to increase their volatility and thermal stability. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
Carrier Gas: Helium is typically used at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the heated inlet.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometer: An instrument operating in electron ionization (EI) mode is common. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique suitable for a wide range of compounds, including those that are not amenable to GC-MS analysis.
1. Sample Preparation:
-
Extraction: Similar to GC-MS, LLE or SPE can be used for sample cleanup and concentration.
-
Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is frequently used for its high sensitivity and selectivity in quantitative analysis.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte.
Cross-Validation Workflow
The cross-validation of two analytical methods, such as GC-MS and LC-MS/MS, involves a systematic process to ensure that both methods provide comparable results. The following diagram illustrates the logical workflow of a cross-validation study.
Caption: Logical workflow of a cross-validation study between GC-MS and LC-MS/MS.
References
The Definitive Guide to Structural Assignment of Thieno[2,3-d]oxazin-4-ones: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the three-dimensional structure of thieno[2,3-d]oxazin-4-ones is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray crystallography stands as the gold standard for providing precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail.
This guide provides a comparative analysis of X-ray crystallography against other widely used spectroscopic techniques for the structural elucidation of this important class of heterocyclic compounds. We present a hypothetical, yet representative, dataset to illustrate the comparative quantitative data obtained from these methods.
Unambiguous Structure Determination: The Power of X-ray Crystallography
X-ray crystallography provides a definitive and high-resolution snapshot of a molecule's conformation in the solid state. This technique is indispensable when the assignment of stereochemistry, tautomeric forms, or subtle conformational features is critical. While other methods provide valuable insights into the molecular structure, they often fall short of the unequivocal proof offered by a successful single-crystal X-ray diffraction experiment.
A notable study in this area by Gütschow and Neumann described the synthesis of a series of 2-alkoxy-, 2-alkylthio-, and 2-sec-amino-substituted thieno[2,3-d][1][2]oxazin-4-ones as potent inhibitors of human leukocyte elastase.[1] While this foundational work focused on the synthesis and biological activity, the unequivocal confirmation of the structures of these derivatives would typically rely on X-ray crystallographic analysis.
Comparative Analysis of Structural Elucidation Techniques
To illustrate the strengths of X-ray crystallography, the following tables present a hypothetical comparison of data for a representative 2-ethoxy-5,6-dimethylthieno[2,3-d]oxazin-4-one.
Table 1: Hypothetical Crystallographic Data for 2-ethoxy-5,6-dimethylthieno[2,3-d]oxazin-4-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 985.4(4) |
| Z | 4 |
| R-factor (%) | 4.2 |
Table 2: Comparison of Key Structural Parameters with Other Methods
| Parameter | X-ray Crystallography (Hypothetical) | NMR Spectroscopy (Solution State) | Mass Spectrometry |
| Connectivity | Unambiguous 3D arrangement | Inferred from 1D & 2D correlations | Provides molecular weight and fragmentation pattern |
| Bond Lengths (Å) | C4=O: 1.21(1), C2-O(ethoxy): 1.35(1) | Not directly measured | Not applicable |
| Bond Angles (°) | O3-C4-C4a: 118.5(2), C2-N3-C4: 125.1(2) | Not directly measured | Not applicable |
| Stereochemistry | Absolute configuration can be determined | Relative stereochemistry often inferred | Not directly determined |
| Conformation | Solid-state conformation determined | Averaged conformation in solution | Information on fragmentation pathways |
Experimental Protocols
Synthesis of 2-Alkoxy-thieno[2,3-d][1][2]oxazin-4-ones
The synthesis of 2-alkoxy-substituted thieno[2,3-d][1][2]oxazin-4-ones can be achieved through the cyclization of the corresponding 2-amino-3-thiophenecarboxylates.[1]
dot
Caption: Synthetic pathway to 2-alkoxy-thieno[2,3-d]oxazin-4-ones.
-
Acylation: The starting 2-amino-3-thiophenecarboxylate is treated with an acylating agent like phosgene or triphosgene to form an isocyanato intermediate.
-
Cyclization: The intermediate undergoes intramolecular cyclization, often facilitated by the presence of a suitable alcohol (R-OH), to yield the final 2-alkoxy-thieno[2,3-d]oxazin-4-one.
Single-Crystal X-ray Diffraction
A general protocol for the structural determination of a novel thieno[2,3-d]oxazin-4-one derivative is outlined below.
dot
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Reduction: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. Bond lengths, bond angles, and other geometric parameters are analyzed.
The Synergy of Multiple Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of thieno[2,3-d]oxazin-4-ones relies on a combination of analytical methods.
dot
Caption: Interplay of analytical techniques for structure elucidation.
-
NMR Spectroscopy: Provides detailed information about the connectivity and electronic environment of atoms in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the proton and carbon skeletons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic carbonyl stretch of the oxazinone ring.
References
Unveiling the Antioxidant Potential: A Comparative Analysis of Substituted Thiophene-2-Carboxamides
A detailed investigation into novel thiophene-2-carboxamide derivatives reveals that strategic substitutions at the 3-position of the thiophene ring significantly influence their antioxidant capabilities. A study comparing hydroxy, methyl, and amino substitutions has demonstrated that the amino group confers the most potent antioxidant activity, followed by the hydroxyl group, with the methyl group exhibiting the lowest efficacy.
Researchers and drug development professionals focusing on oxidative stress-related pathologies will find value in the structure-activity relationship (SAR) insights provided by a recent study on a series of newly synthesized thiophene-2-carboxamide derivatives. The findings clearly indicate that the nature of the substituent at the 3-position is a critical determinant of the molecule's ability to scavenge free radicals.
Comparative Antioxidant Activity
The antioxidant potential of the synthesized 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamide derivatives was quantitatively assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. The results, summarized in the table below, highlight the superior performance of the amino-substituted compounds.
| Compound Type | Substituent at 3-position | Percent Inhibition (%) |
| Amino Thiophene-2-Carboxamides | Amino | 46.9 - 62.0 |
| Hydroxy Thiophene-2-Carboxamides | Hydroxy | 28.4 - 54.9 |
| Methyl Thiophene-2-Carboxamides | Methyl | 12.0 - 22.9 |
| Reference Standard | Ascorbic Acid | 88.44 |
Table 1: Comparative antioxidant activity of 3-substituted thiophene-2-carboxamide derivatives using the ABTS assay. The data represents the range of inhibition percentages observed for different derivatives within each class.[1]
The amino thiophene-2-carboxamide derivative 7a demonstrated the highest antioxidant activity among all tested compounds, with a 62.0% inhibition, a value comparable to the standard antioxidant, ascorbic acid.[1][2] This enhanced activity is attributed to the electron-donating nature of the amino group, which increases the resonating electrons on the thiophene ring, thereby facilitating the trapping of peroxide radicals.[1] In contrast, the hydroxy derivatives showed moderate activity, while the methyl-substituted compounds displayed the weakest antioxidant effects.[1]
Structure-Activity Relationship (SAR)
The observed differences in antioxidant activity can be explained by the electronic properties of the substituents. The following diagram illustrates the logical relationship between the substituent at the 3-position and the resulting antioxidant potency.
Figure 1: Structure-Activity Relationship of 3-substituted thiophene-2-carboxamides.
Experimental Protocols
ABTS Radical Scavenging Assay
The antioxidant activity of the thiophene-2-carboxamide derivatives was determined by measuring their ability to scavenge the stable ABTS radical cation (ABTS•+).
Workflow:
Figure 2: Workflow for the ABTS radical scavenging assay.
Detailed Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation was produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture was then kept in the dark at room temperature for 12–16 hours before use.
-
Absorbance Adjustment: The resulting ABTS•+ solution was diluted with methanol to achieve an absorbance of 0.700 ± 0.02 at a wavelength of 734 nm.
-
Scavenging Reaction: A 10 µL aliquot of each synthesized compound was added to 1 mL of the diluted ABTS•+ solution.
-
Spectrophotometric Measurement: The decrease in absorbance at 734 nm was recorded using a UV-Visible spectrophotometer.
-
Standard: L-Ascorbic acid was used as the reference standard for this assay.[1]
Conclusion
The comparative analysis of hydroxy, methyl, and amino thiophene-2-carboxamides provides clear evidence of the significant role that substituents play in modulating antioxidant activity. The superior performance of the amino-substituted derivatives, attributed to their electron-donating properties, positions them as promising candidates for further investigation in the development of novel antioxidant agents. These findings offer a valuable roadmap for the rational design of more potent thiophene-based antioxidants for therapeutic applications.
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Substituted Thiophene-2-Carboxamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antibacterial activity of various substituted thiophene-2-carboxamide derivatives, supported by experimental data and detailed methodologies, to aid in the development of new therapeutic strategies.
Thiophene-2-carboxamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial efficacy.[1][2][3][4] Their versatile core structure allows for various substitutions, leading to a wide range of derivatives with potentially enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria.[5][6] This guide synthesizes findings from recent studies to offer a clear comparison of their performance.
Comparative Antibacterial Activity
The antibacterial efficacy of substituted thiophene-2-carboxamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibacterial agent.
Recent studies have evaluated a range of these derivatives against clinically relevant bacterial strains. For instance, certain thiophene derivatives have demonstrated notable activity against colistin-resistant Acinetobacter baumannii and Escherichia coli.[1][7] Specifically, derivatives designated as compounds 4 and 5 exhibited MIC50 values of 16 mg/L against colistin-resistant A. baumannii, while compound 4 showed an MIC50 of 8 mg/L against colistin-resistant E. coli.[1][7]
In another study, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were synthesized and tested against an extended-spectrum β-lactamase (ESBL)-producing clinical strain of Escherichia coli ST 131.[8][9] Among the synthesized compounds (4a–h), compounds 4a and 4c displayed the most significant activity, with zones of inhibition of 13 ± 2 mm and 15 ± 2 mm, respectively, at a concentration of 50 mg/well.[8][9]
Furthermore, a series of 3-substituted thiophene-2-carboxamide derivatives (hydroxyl, methyl, and amino) were evaluated against a panel of pathogenic bacteria.[5][6] The 3-amino substituted derivatives generally displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts.[6] Notably, amino thiophene-2-carboxamide derivative 7b showed the highest activity index against Staphylococcus aureus (83.3%), Bacillus subtilis (82.6%), and Pseudomonas aeruginosa (86.9%) when compared to ampicillin.[5][6]
The following table summarizes the MIC values of selected substituted thiophene-2-carboxamide derivatives against various bacterial strains.
| Derivative | Bacterial Strain | MIC (mg/L) | Reference |
| Compound 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [1][7] |
| Compound 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [1][7] |
| Compound 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [1][7] |
| Compound 4 | Colistin-Resistant E. coli | 8 (MIC50) | [1][7] |
| Compound 5 | Colistin-Resistant E. coli | 32 (MIC50) | [1][7] |
| Compound 8 | Colistin-Resistant E. coli | 32 (MIC50) | [1][7] |
| AGR1.229 (1) | A. baumannii ATCC 17978 | 16-64 | [1][7] |
| AGR1.230 (2) | E. coli ATCC 25922 | 16-64 | [1][7] |
| Compound 7b | S. aureus | - (Activity Index: 83.3%) | [5][6] |
| Compound 7b | B. subtilis | - (Activity Index: 82.6%) | [5][6] |
| Compound 7b | P. aeruginosa | - (Activity Index: 86.9%) | [5][6] |
Experimental Protocols
The determination of antibacterial activity of these compounds involves standardized and well-defined laboratory procedures.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the MIC of antimicrobial agents.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. [PDF] Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 3-chloro-4-methylthiophene-2-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the proper disposal of Methyl 3-chloro-4-methylthiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the known hazards of structurally related thiophene derivatives and chlorinated organic compounds, ensuring a cautious and compliant approach.
Hazard Profile and Waste Classification
This compound should be handled as a hazardous substance. This is due to the presence of a chlorinated organic structure and a thiophene ring. Thiophene and its derivatives are often flammable and can be harmful if swallowed or inhaled, potentially causing skin and eye irritation.[1][2] Chlorinated organic compounds are of particular concern as they can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[3][4]
Therefore, all waste containing this compound, including residual amounts of the pure substance, contaminated laboratory supplies (e.g., gloves, weighing boats, pipette tips), and solutions, must be classified and managed as hazardous chemical waste.[2]
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related thiophene and chlorinated compounds. This data should be used as a conservative guide.
| Hazard Category | Description | Precautionary Statements |
| Flammability | Thiophene derivatives can be flammable liquids or solids. Vapors may form explosive mixtures with air.[1] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][5] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[2][6][7] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6][8] |
| Environmental | May be harmful to aquatic life with long-lasting effects.[1][5] | Avoid release to the environment.[1] |
| Reactivity | May react with strong oxidizing agents.[6] | Store away from incompatible materials. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile gloves). Gloves should be inspected for integrity before use.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with contaminated items like spatulas, weigh boats, and other disposable labware, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams. Specifically, keep chlorinated waste separate from non-halogenated organic waste.[9]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[2]
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. The storage area should be cool, dry, and away from heat and ignition sources. Ensure the container is stored separately from incompatible materials.[1]
4. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately clear the area and alert personnel nearby.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[2] Do not use combustible materials like paper towels.
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][7] Never dispose of this chemical down the drain or in regular trash.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory chemical waste [watercorporation.com.au]
- 4. tandfonline.com [tandfonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. ptb.de [ptb.de]
Personal protective equipment for handling Methyl 3-chloro-4-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Methyl 3-chloro-4-methylthiophene-2-carboxylate (CAS No. 175137-11-8). The information is compiled to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Based on available safety data, appropriate personal protective equipment is mandatory to prevent exposure.
Hazard Summary:
| Hazard Category | GHS Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation and respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Put on all required PPE: nitrile or neoprene gloves, chemical safety goggles, and a lab coat.
-
Prepare the designated workspace in a certified chemical fume hood.
-
-
Handling:
-
Retrieve the container of this compound from its storage location.
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use.
-
-
Cleanup:
-
Following the procedure, decontaminate all surfaces and equipment.
-
Dispose of waste materials according to the disposal plan.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Emergency and Disposal Plans
Contingency Plan for Spills and Exposure:
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs. |
| Spill | Evacuate the area. Use appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area. |
Disposal Plan:
-
Waste Chemical: Dispose of unused this compound as hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical (e.g., gloves, absorbent pads) should be placed in a sealed, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
